BRD6688
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(2-amino-5-pyridin-4-ylphenyl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c17-14-4-3-13(12-5-7-18-8-6-12)11-15(14)19-16(21)20-9-1-2-10-20/h3-8,11H,1-2,9-10,17H2,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZXBMJVMSBSGMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)NC2=C(C=CC(=C2)C3=CC=NC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Mechanism of Action of BRD6688: A Kinetically Selective HDAC2 Inhibitor for Cognitive Enhancement
An In-depth Technical Guide for Researchers and Drug Development Professionals
Cambridge, MA - BRD6688, a novel ortho-aminoanilide, has emerged as a promising small molecule inhibitor with significant potential for the treatment of neurological disorders characterized by cognitive impairment. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its selective inhibition of Histone Deacetylase 2 (HDAC2). This document synthesizes key findings on its molecular interactions, cellular effects, and in vivo efficacy, offering detailed experimental protocols and data for researchers in the field.
Executive Summary
This compound is a potent, cell-permeable, and brain-penetrant inhibitor of HDAC2. Its mechanism of action is centered on its kinetic selectivity for HDAC2 over the highly homologous HDAC1 isoform. This selectivity is driven by a significantly longer residence time on HDAC2, leading to a sustained inhibition of its enzymatic activity. By inhibiting HDAC2, this compound increases the acetylation of histones H3 at lysine 9 (H3K9) and H4 at lysine 12 (H4K12) in neuronal cells. This epigenetic modification leads to a more relaxed chromatin state, facilitating the transcription of genes associated with synaptic plasticity and memory formation. In preclinical models of neurodegeneration, this compound has been shown to rescue memory deficits, highlighting its therapeutic potential as a cognitive enhancer.
Molecular Mechanism of Action: Kinetic Selectivity for HDAC2
The defining feature of this compound's mechanism of action is its kinetic selectivity for HDAC2. While exhibiting potent inhibition of both HDAC1 and HDAC2 in traditional IC50 assays, this compound displays a substantially longer half-life (residence time) on HDAC2 compared to HDAC1.[1] This "biased residence time" means that while the initial binding affinity may be comparable, this compound remains bound to and inhibits HDAC2 for a much longer duration.[2][3]
This prolonged target engagement is crucial for its therapeutic effect, as it allows for a sustained increase in histone acetylation in the brain at doses that do not cause the side effects associated with broader HDAC inhibition.[4]
Quantitative Binding and Inhibition Data
The inhibitory activity and kinetic parameters of this compound against Class I HDACs have been extensively characterized. The following tables summarize the key quantitative data.
Table 1: Inhibitory Potency (IC50) of this compound against Class I HDACs
| HDAC Isoform | IC50 (nM) | Reference |
| HDAC1 | 21 - 530 | [1][4] |
| HDAC2 | 29 - 100 | [1][4] |
| HDAC3 | 11,480 | [1] |
Note: IC50 values can vary between different assay conditions and sources.
Table 2: Kinetic Parameters of this compound for HDAC1 and HDAC2
| Parameter | HDAC1 | HDAC2 | Reference |
| Half-life (t½) / Residence Time (min) | 65 | 381 | [1] |
This nearly six-fold longer residence time on HDAC2 is the cornerstone of this compound's selective in vivo activity.[1]
Cellular Mechanism: Reversal of Histone Hypoacetylation
HDACs are enzymes that remove acetyl groups from lysine residues on histones and other proteins.[5] This deacetylation leads to a more condensed chromatin structure, which is generally associated with transcriptional repression.[6] In several neurodegenerative conditions, HDAC2 is upregulated, leading to hypoacetylation of histones and the downregulation of genes necessary for synaptic plasticity and memory.[7]
This compound, by selectively inhibiting HDAC2, reverses this pathological hypoacetylation. Specifically, treatment with this compound leads to a significant increase in the acetylation of H3K9 and H4K12 in primary mouse neuronal cells and in the hippocampus of a mouse model of neurodegeneration.[2][8]
Signaling Pathway
The mechanism of this compound's action on a cellular level can be visualized as a direct intervention in the epigenetic regulation of gene expression.
Caption: Signaling pathway of this compound action.
In Vivo Efficacy: Rescue of Cognitive Deficits
The therapeutic potential of this compound has been demonstrated in the CK-p25 mouse model of neurodegeneration, which exhibits significant cognitive deficits. Administration of this compound to these mice rescued memory deficits in the contextual fear conditioning paradigm.[2] This behavioral improvement was accompanied by a corresponding increase in H4K12 acetylation in the hippocampus, confirming target engagement in the brain.[2]
Experimental Protocols
In Vitro HDAC Inhibition Assay
This protocol is adapted from methodologies used to characterize ortho-aminoanilide HDAC inhibitors.[9]
Objective: To determine the IC50 values of this compound against HDAC isoforms.
Materials:
-
Recombinant human HDAC1, HDAC2, and HDAC3 enzymes (e.g., from BPS Bioscience).
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.
-
HDAC Developer (containing Trichostatin A as a stop reagent and a trypsin-like protease).
-
This compound stock solution in DMSO.
-
384-well black microplates.
-
Fluorescence plate reader.
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 384-well plate, add the HDAC enzyme solution to each well.
-
Add the this compound dilutions to the wells.
-
Incubate the enzyme and inhibitor for a pre-determined time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate the reaction for 60 minutes at 37°C.
-
Stop the reaction and develop the fluorescent signal by adding the HDAC Developer.
-
Incubate for 15-20 minutes at room temperature.
-
Measure the fluorescence with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
-
Calculate IC50 values using a suitable software (e.g., GraphPad Prism) by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Determination of Target Residence Time
This protocol is based on the "jump dilution" method to measure inhibitor-enzyme dissociation kinetics.[10]
Objective: To determine the residence time (t½) of this compound on HDAC1 and HDAC2.
Procedure:
-
Incubate a concentrated solution of the HDAC enzyme with a saturating concentration of this compound (e.g., 10x Ki) to allow for the formation of the enzyme-inhibitor complex.
-
Rapidly dilute the enzyme-inhibitor complex (e.g., 100-fold) into a reaction mixture containing the HDAC substrate. This "jump dilution" reduces the concentration of free inhibitor to a non-inhibitory level.
-
Continuously monitor the enzymatic reaction by measuring the increase in fluorescence over time.
-
The rate of recovery of enzyme activity corresponds to the dissociation rate of the inhibitor (k_off).
-
Fit the progress curves to a first-order equation to determine the k_off value.
-
Calculate the residence time (t½) as ln(2)/k_off.
Neuronal Histone Acetylation Assay (Western Blot)
This protocol provides a method to assess the effect of this compound on histone acetylation in neuronal cells.[11]
Objective: To measure the levels of H3K9 and H4K12 acetylation in primary neurons treated with this compound.
Materials:
-
Primary mouse cortical neurons.
-
This compound.
-
Lysis buffer for histone extraction.
-
SDS-PAGE gels (e.g., 4-20% Tris-glycine).
-
PVDF membrane.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies: anti-acetyl-H3K9, anti-acetyl-H4K12, anti-total H3, anti-total H4.
-
HRP-conjugated secondary antibody.
-
ECL detection reagent.
Procedure:
-
Culture primary neurons and treat with various concentrations of this compound for a specified duration (e.g., 24 hours).
-
Lyse the cells and extract histones.
-
Quantify protein concentration.
-
Separate histone proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-acetyl-H3K9 or anti-acetyl-H4K12) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL reagent and an imaging system.
-
Strip the membrane and re-probe with an antibody against the corresponding total histone (total H3 or total H4) as a loading control.
-
Quantify band intensities using densitometry software (e.g., ImageJ) and normalize the acetylated histone signal to the total histone signal.
Caption: Experimental workflow for Western blot analysis.
In Vivo Cognitive Testing: Contextual Fear Conditioning
This protocol describes the use of the contextual fear conditioning paradigm in the CK-p25 mouse model.[2][6]
Objective: To assess the effect of this compound on memory deficits in a mouse model of neurodegeneration.
Animals:
-
CK-p25 transgenic mice and wild-type littermates.
Procedure:
-
Drug Administration: Administer this compound or vehicle to the mice via an appropriate route (e.g., intraperitoneal injection) for a specified period (e.g., 10 days) prior to and during behavioral testing.[2]
-
Training (Day 1):
-
Place each mouse in a conditioning chamber.
-
Allow a period of exploration (e.g., 2-3 minutes).
-
Deliver a mild foot shock (unconditioned stimulus, US) (e.g., 0.5-0.75 mA for 2 seconds).
-
Remove the mouse from the chamber after a short interval (e.g., 30 seconds).
-
-
Testing (Day 2):
-
Place the mouse back into the same conditioning chamber (the context).
-
Record the mouse's behavior for a set period (e.g., 5 minutes) without delivering a shock.
-
The primary measure of fear memory is "freezing," defined as the complete absence of movement except for respiration.
-
-
Data Analysis:
-
Quantify the percentage of time each mouse spends freezing during the testing phase.
-
Compare the freezing behavior between the different treatment groups (e.g., wild-type + vehicle, CK-p25 + vehicle, CK-p25 + this compound) using appropriate statistical tests (e.g., ANOVA).
-
Conclusion and Future Directions
This compound represents a significant advancement in the development of selective HDAC inhibitors for neurological diseases. Its unique mechanism of kinetic selectivity for HDAC2 provides a promising therapeutic window for enhancing cognition without the side effects associated with pan-HDAC inhibition. The detailed methodologies provided in this guide are intended to facilitate further research into this compound and other kinetically selective inhibitors.
Future research should focus on elucidating the full spectrum of downstream gene expression changes induced by this compound in different neuronal cell types. Furthermore, long-term efficacy and safety studies in various preclinical models of cognitive disorders will be crucial for its translation to the clinic. The continued exploration of compounds with tuned kinetic profiles against specific HDAC isoforms holds great promise for the development of novel epigenetic therapies for a range of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Target engagement and drug residence time can be observed in living cells with BRET - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetically selective inhibitors of histone deacetylase 2 (HDAC2) as cognition enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Early Contextual Fear Memory Deficits in a Double-Transgenic Amyloid-β Precursor Protein/Presenilin 2 Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone Deacetylase (HDAC) Inhibitors - Emerging Roles in Neuronal Memory, Learning, Synaptic Plasticity and Neural Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Contextual Fear Learning and Extinction in the Primary Visual Cortex of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Synthesis and Biological Evaluation of HDAC Inhibitors With a Novel Zinc Binding Group [frontiersin.org]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. Epigenetic Changes in the Brain: Measuring Global Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
The Role of BRD6688 in Histone Acetylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of BRD6688, a selective histone deacetylase (HDAC) inhibitor, and its role in modulating histone acetylation. The document covers its mechanism of action, quantitative biochemical data, detailed experimental protocols, and its effects on cellular and physiological processes, making it a valuable resource for professionals in biomedical research and drug development.
Introduction: Histone Acetylation and the Significance of HDAC Inhibition
Gene expression is meticulously regulated, in part, by the dynamic structuring of chromatin. A key post-translational modification governing chromatin architecture is histone acetylation. Histone acetyltransferases (HATs) add acetyl groups to lysine residues on histone tails, neutralizing their positive charge and relaxing the chromatin structure into a more transcriptionally active state known as euchromatin.[1] Conversely, histone deacetylases (HDACs) remove these acetyl groups, leading to chromatin condensation into a transcriptionally repressive state called heterochromatin.[1][2]
An imbalance in the activity of HATs and HDACs is implicated in various diseases, including cancer and neurological disorders.[3][4] This has spurred the development of HDAC inhibitors as potential therapeutic agents.[5] this compound is a novel small molecule inhibitor that has garnered attention for its unique selectivity profile.
This compound: A Kinetically Selective HDAC2 Inhibitor
This compound is a potent, cell-permeable, and brain-penetrant inhibitor belonging to the ortho-aminoanilide class.[6][7] It is distinguished by its kinetically selective inhibition of HDAC2 over the highly homologous HDAC1 isoform.[6][8] This selectivity is not based solely on potency (as measured by IC50 values) but on its binding kinetics, specifically its residence time on the target enzyme.[6][7] this compound exhibits a significantly longer half-life on HDAC2 compared to HDAC1, leading to a more sustained inhibition of its target.[7]
Mechanism of Action
This compound functions by binding to the active site of HDAC2, preventing it from deacetylating its histone substrates. This inhibition leads to an accumulation of acetylated histones, particularly at specific lysine residues, which in turn alters chromatin structure and modulates the expression of target genes.
References
- 1. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Histone Deacetylase (HDAC) Inhibitors - Emerging Roles in Neuronal Memory, Learning, Synaptic Plasticity and Neural Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. What are HDAC inhibitors and how do they work? [synapse.patsnap.com]
- 6. Kinetically selective inhibitors of histone deacetylase 2 (HDAC2) as cognition enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. apexbt.com [apexbt.com]
BRD6688: A Technical Guide for Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD6688 is a potent and kinetically selective inhibitor of histone deacetylase 2 (HDAC2), a key epigenetic regulator implicated in the pathogenesis of various neurodegenerative diseases.[1][2] Dysregulation of histone acetylation is a common feature in neurological disorders, leading to aberrant gene expression and impaired neuronal function.[3][4] this compound offers a valuable tool for investigating the therapeutic potential of HDAC2 inhibition in preclinical models of neurodegeneration. This guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data, experimental protocols, and relevant signaling pathways.
Core Mechanism of Action
This compound functions by selectively inhibiting the enzymatic activity of HDAC2. HDACs are responsible for removing acetyl groups from lysine residues on histone and non-histone proteins.[3][4] This deacetylation leads to a more condensed chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene expression. By inhibiting HDAC2, this compound promotes histone hyperacetylation, particularly of H4K12 and H3K9 in neuronal cells.[1][2] This "opening" of the chromatin structure facilitates the transcription of genes involved in synaptic plasticity, learning, and memory, processes that are often compromised in neurodegenerative conditions.[3]
A key feature of this compound is its kinetic selectivity, or "biased residence time," for HDAC2 over the highly homologous HDAC1.[5] This prolonged engagement with its target enzyme enhances its therapeutic window and reduces potential off-target effects associated with broader HDAC inhibition.[5]
Data Presentation
The following tables summarize the key quantitative data for this compound based on in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Notes |
| HDAC1 | 21 | Potent inhibition. |
| HDAC2 | 100 | Potent inhibition. |
| HDAC3 | 11,480 | Significantly less potent, demonstrating selectivity. |
Data sourced from Cayman Chemical and Vulcanchem.[5][6]
Table 2: Kinetic Parameters of this compound
| Target | Residence Time (t½, min) | Notes |
| HDAC1 | 65 | Faster dissociation compared to HDAC2. |
| HDAC2 | 381 | Exhibits a six-fold longer half-life, indicating kinetic selectivity. |
Data sourced from Cayman Chemical.[5]
Table 3: In Vivo Efficacy in a Neurodegeneration Model
| Animal Model | Treatment | Outcome |
| CK-p25 Mouse | This compound (1 mg/kg) | Rescued memory deficits in contextual fear conditioning. |
| CK-p25 Mouse | This compound | Increased H4K12 and H3K9 histone acetylation in the hippocampus. |
The CK-p25 mouse is an inducible model of neurodegeneration that recapitulates features of Alzheimer's disease, including neuronal loss and cognitive decline.Data sourced from MedchemExpress and research publications.[1]
Experimental Protocols
In Vitro HDAC Activity Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound on HDAC enzymes.
Materials:
-
Recombinant human HDAC1, HDAC2, and HDAC3 enzymes
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
This compound stock solution (in DMSO)
-
Developer solution (e.g., trypsin in assay buffer)
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the diluted this compound, the HDAC enzyme, and assay buffer.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution.
-
Incubate at room temperature for 15 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence using a plate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC-based substrates).
-
Calculate the IC50 value by plotting the fluorescence intensity against the logarithm of the inhibitor concentration.
Neuronal Histone Acetylation Assay
This protocol outlines the steps to measure changes in histone acetylation in primary neuronal cultures treated with this compound.
Materials:
-
Primary mouse neuronal cell cultures
-
This compound
-
Cell culture medium
-
Formaldehyde (for fixing)
-
Primary antibodies against acetylated histones (e.g., anti-acetyl-H4K12, anti-acetyl-H3K9)
-
Fluorescently labeled secondary antibodies
-
DAPI (for nuclear staining)
-
Microscope with fluorescence imaging capabilities
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Culture primary mouse forebrain neurons.
-
On day in vitro (DIV) 13, treat the neuronal cultures with this compound at the desired concentration (e.g., 10 µM) for 24 hours.
-
Fix the cells with formaldehyde.
-
Permeabilize the cells and block non-specific antibody binding.
-
Incubate with primary antibodies against specific acetylated histone marks overnight at 4°C.
-
Wash the cells and incubate with fluorescently labeled secondary antibodies.
-
Counterstain the nuclei with DAPI.
-
Acquire images using a fluorescence microscope.
-
Quantify the fluorescence intensity of the acetylated histone signal within the nucleus using image analysis software.
In Vivo Efficacy in the CK-p25 Mouse Model
This protocol describes a general procedure for evaluating the in vivo efficacy of this compound in a mouse model of neurodegeneration.
Animal Model:
-
CK-p25 transgenic mice, where the expression of p25 can be induced to trigger neurodegeneration.
Drug Administration:
-
This compound can be administered via intraperitoneal (i.p.) injection. A dose of 1 mg/kg has been shown to be effective.[5]
-
A vehicle control (e.g., a solution of DMSO, PEG300, Tween-80, and saline) should be used for comparison.[1]
Behavioral Testing (Contextual Fear Conditioning):
-
Training: Place the mouse in a conditioning chamber and allow for a period of habituation. Deliver a neutral conditioned stimulus (CS), such as a tone, followed by an aversive unconditioned stimulus (US), such as a mild foot shock.
-
Context Test: 24 hours after training, return the mouse to the same chamber (context) and measure the freezing behavior in the absence of the CS and US. Increased freezing time indicates memory of the aversive context.
-
Cued Test: 48 hours after training, place the mouse in a novel context and present the CS (tone). Measure the freezing behavior during the tone presentation. Increased freezing indicates memory of the association between the tone and the shock.
Histological Analysis:
-
Following behavioral testing, perfuse the mice and collect the brains.
-
Prepare brain sections, particularly of the hippocampus.
-
Perform immunohistochemistry using antibodies against acetylated histones (e.g., H4K12) to assess target engagement in the brain.
Signaling Pathways and Experimental Workflows
General Mechanism of HDAC2 Inhibition by this compound
The primary mechanism of this compound involves the direct inhibition of HDAC2, leading to an increase in histone acetylation. This, in turn, alters chromatin structure and promotes the expression of genes crucial for neuronal function.
Caption: General mechanism of this compound action on HDAC2 and histone acetylation.
Putative Signaling Pathway in Alzheimer's Disease Models
In the context of Alzheimer's disease, HDAC2 has been shown to be upregulated. Its inhibition may rescue pathological phenotypes through specific downstream pathways.
Caption: A potential signaling pathway affected by this compound in Alzheimer's disease.
Experimental Workflow for In Vivo Studies
A typical workflow for assessing the efficacy of this compound in a neurodegenerative mouse model involves drug administration, behavioral analysis, and post-mortem tissue analysis.
Caption: A standard experimental workflow for in vivo testing of this compound.
Conclusion
This compound represents a significant advancement in the development of selective HDAC inhibitors for neurodegenerative disease research. Its kinetic selectivity for HDAC2 provides a refined tool to dissect the role of this specific enzyme in disease pathology and to explore its potential as a therapeutic target. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to utilize this compound in their studies to unravel the complexities of neurodegeneration and to develop novel therapeutic strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Kinetically selective inhibitors of histone deacetylase 2 (HDAC2) as cognition enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Roles of histone deacetylases in epigenetic regulation: emerging paradigms from studies with inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Cognitive Enhancement with BRD6688: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of BRD6688, a kinetically selective inhibitor of Histone Deacetylase 2 (HDAC2), and its potential as a cognitive enhancing agent. The document outlines the compound's mechanism of action, summarizes key quantitative data from preclinical studies, and provides detailed experimental methodologies.
Introduction: The Role of HDAC2 in Cognition
The regulation of gene expression through chromatin modification is a critical process in the molecular basis of synaptic plasticity and memory formation.[1] Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression.[2][3] Dysregulation of histone acetylation has been implicated in a variety of neurological and psychiatric disorders associated with cognitive impairment, including Alzheimer's disease.[1][4]
HDAC2, a member of the Class I HDAC family, has been identified as a key negative regulator of learning and memory.[5][6] Elevated levels of HDAC2 are observed in preclinical models of neurodegeneration and in the brains of Alzheimer's patients, leading to a blockade of the expression of genes necessary for synaptic plasticity.[4] Consequently, the selective inhibition of HDAC2 presents a promising therapeutic strategy for cognitive enhancement.
This compound is a novel ortho-aminoanilide compound designed to be a potent and selective inhibitor of HDAC2.[1][5] A key feature of this compound is its kinetic selectivity, exhibiting a significantly longer residence time on HDAC2 compared to the highly homologous HDAC1 isoform.[1] This property is crucial for achieving sustained target engagement in the brain while minimizing potential off-target effects associated with broader HDAC inhibition. Preclinical studies have demonstrated that this compound can cross the blood-brain barrier, increase histone acetylation in the hippocampus, and rescue memory deficits in a mouse model of neurodegeneration.[5][7][8]
Mechanism of Action: Selective HDAC2 Inhibition
This compound functions by selectively inhibiting the catalytic activity of HDAC2.[5][9] The primary mechanism involves the binding of this compound to the active site of the HDAC2 enzyme, preventing it from deacetylating its histone substrates. This inhibition leads to an increase in the acetylation of key lysine residues on histone tails, such as H3K9 (histone H3 at lysine 9) and H4K12 (histone H4 at lysine 12).[1][5][10]
The increased histone acetylation results in a more relaxed or "open" chromatin structure. This euchromatin state allows for the transcriptional machinery to access the DNA more readily, leading to the increased expression of genes that are essential for synaptic plasticity, memory formation, and other cognitive processes.[2][3] The kinetic selectivity of this compound, with its prolonged residence time on HDAC2, is thought to provide a sustained therapeutic window for these transcriptional changes.[1]
Signaling Pathway Diagram
Caption: Mechanism of action of this compound in promoting cognitive function.
Quantitative Data
The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Activity and Kinetic Parameters
| Target | IC50 (µM) | Residence Time (t½, min) |
| HDAC1 | 0.021 | 65 |
| HDAC2 | 0.100 | 381 |
| HDAC3 | 11.48 | Not Determined |
| Data sourced from Wagner et al., 2015.[1][10] |
Table 2: In Vivo Efficacy in CK-p25 Mouse Model
| Treatment Group | Histone Acetylation (Hippocampal CA1) | Contextual Fear Conditioning (Freezing %) |
| Wild-Type (Control) | Baseline | ~40% |
| CK-p25 + Vehicle | Decreased | ~20% (Memory Deficit) |
| CK-p25 + this compound (1 mg/kg) | Increased (H4K12 & H3K9) | ~40% (Rescue of Memory Deficit) |
| Data are approximations based on graphical representations in Wagner et al., 2015.[1][8] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the efficacy of this compound. For complete, detailed protocols, please refer to the supplementary information of the cited primary literature.[1]
HDAC Enzymatic Assays
Objective: To determine the in vitro potency (IC50) and kinetic parameters of this compound against Class I HDACs.
Methodology:
-
Recombinant human HDAC1, HDAC2, and HDAC3 enzymes are used.
-
A fluorogenic peptide substrate is incubated with each enzyme in the presence of varying concentrations of this compound.
-
The deacetylation of the substrate is monitored by measuring the fluorescence signal over time.
-
For IC50 determination, compounds are tested in a 12-point dose-response curve with 3-fold serial dilutions.
-
For kinetic analysis (residence time), progression curve analyses and substrate conversion dilution experiments are performed and monitored continuously.
Primary Neuronal Cell Culture and Histone Acetylation Assay
Objective: To assess the ability of this compound to increase histone acetylation in a cellular context.
Methodology:
-
Primary forebrain neuronal cultures are established from mouse embryos.
-
On day 13 in vitro, the neuronal cultures are treated with this compound (e.g., at 10 µM) or vehicle (DMSO) for 24 hours.
-
Cells are then fixed with formaldehyde.
-
Immunofluorescence staining is performed using antibodies specific for acetylated histone marks (e.g., anti-acetyl-H3K9 and anti-acetyl-H4K12) and a nuclear counterstain.
-
The percentage of cells with a fluorescence signal above a baseline threshold (established in vehicle-treated cells) is quantified to determine the increase in histone acetylation.
Animal Model and In Vivo Studies
Objective: To evaluate the in vivo efficacy of this compound in a mouse model of neurodegeneration and cognitive impairment.
Animal Model: CK-p25 mice, which express the p25 protein in the forebrain upon doxycycline withdrawal, leading to neurodegeneration and cognitive deficits.[1]
Drug Administration:
-
This compound is formulated for intraperitoneal (i.p.) injection.
-
CK-p25 mice are treated with this compound (e.g., 1 mg/kg) or vehicle daily for a specified period (e.g., 10 days).
Behavioral Testing (Contextual Fear Conditioning):
-
Training: Mice are placed in a novel context (conditioning chamber) and receive a mild foot shock paired with an auditory cue.
-
Testing: 24 hours later, mice are returned to the same context, and freezing behavior (a measure of fear memory) is recorded.
-
The percentage of time spent freezing is quantified and compared between treatment groups.
Immunohistochemistry:
-
Following behavioral testing, mice are euthanized, and brain tissue is collected.
-
Brain sections are prepared and stained with antibodies against acetylated histones to assess target engagement in specific brain regions, such as the hippocampus.
Experimental Workflow Diagram
Caption: A generalized workflow for the preclinical evaluation of this compound.
Conclusion and Future Directions
This compound represents a significant advancement in the development of targeted therapies for cognitive disorders. Its kinetic selectivity for HDAC2 provides a promising approach to upregulate genes involved in synaptic plasticity and memory while potentially minimizing the side effects associated with non-selective HDAC inhibitors. The preclinical data strongly support its potential as a cognitive enhancer.[1][5][9][11]
Future research should focus on several key areas:
-
Translational Studies: Investigating the efficacy and safety of this compound in higher-order animal models to bridge the gap to human clinical trials.
-
Biomarker Development: Identifying and validating pharmacodynamic biomarkers to monitor target engagement and therapeutic response in clinical settings.
-
Long-Term Efficacy and Safety: Evaluating the long-term effects of chronic this compound administration on cognitive function and potential side effects.
-
Combination Therapies: Exploring the potential synergistic effects of this compound with other therapeutic agents for neurodegenerative diseases.
The selective pharmacological inhibition of HDAC2 with compounds like this compound holds considerable promise for addressing the cognitive decline that is a hallmark of many debilitating neurological and psychiatric disorders.[1][5][9][11]
References
- 1. Kinetically selective inhibitors of histone deacetylase 2 (HDAC2) as cognition enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
- 3. What are HDAC inhibitors and how do they work? [synapse.patsnap.com]
- 4. An epigenetic blockade of cognitive functions in the neurodegenerating brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetically Selective Inhibitors of Histone Deacetylase 2 (HDAC2) as Cognition Enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Histone Deacetylase (HDAC) Inhibitors - Emerging Roles in Neuronal Memory, Learning, Synaptic Plasticity and Neural Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. apexbt.com [apexbt.com]
- 9. Kinetically selective inhibitors of histone deacetylase 2 (HDAC2) as cognition enhancers - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. This compound () for sale [vulcanchem.com]
- 11. pubs.rsc.org [pubs.rsc.org]
BRD6688 and Its Impact on Synaptic Plasticity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BRD6688 is a potent and kinetically selective inhibitor of histone deacetylase 2 (HDAC2), a key epigenetic regulator implicated in the modulation of synaptic plasticity and memory formation.[1] By selectively targeting HDAC2, this compound offers a promising therapeutic avenue for neurological disorders characterized by cognitive deficits. This technical guide provides a comprehensive overview of the core mechanisms by which this compound is proposed to influence synaptic plasticity. It consolidates available data on the effects of HDAC2 inhibition on synaptic strength, dendritic spine morphology, and receptor trafficking. Detailed experimental protocols for key assays and visualizations of the underlying signaling pathways are also presented to facilitate further research and drug development in this area.
Introduction: The Role of HDAC2 in Synaptic Plasticity
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is the fundamental cellular mechanism underlying learning and memory. This process is heavily dependent on activity-dependent gene expression, which is, in turn, regulated by epigenetic modifications such as histone acetylation. Histone deacetylases (HDACs) remove acetyl groups from histone tails, leading to a more condensed chromatin structure and transcriptional repression.
HDAC2, a member of the Class I HDAC family, is highly expressed in neurons and has been identified as a negative regulator of synaptic plasticity and memory formation.[2] Elevated levels or activity of HDAC2 are associated with cognitive decline in aging and neurodegenerative diseases.[3] Conversely, inhibition of HDAC2 has been shown to enhance synaptic plasticity and rescue memory deficits in various animal models.[1]
This compound is a novel ortho-aminoanilide that acts as a kinetically selective inhibitor of HDAC2.[1] Its selectivity for HDAC2 over the highly homologous HDAC1 isoform provides a more targeted approach to modulating synaptic function with potentially fewer off-target effects. This document will delve into the known and inferred effects of this compound on the molecular and cellular underpinnings of synaptic plasticity.
Mechanism of Action of this compound
This compound exerts its effects by binding to the catalytic site of HDAC2, thereby preventing the deacetylation of histone and non-histone proteins. This leads to an increase in histone acetylation, particularly at lysine residues such as H4K12 and H3K9, in neuronal cells.[1] The resulting open chromatin structure facilitates the transcription of genes crucial for synaptic plasticity and memory consolidation.
The primary signaling pathway implicated in the effects of HDAC inhibitors on synaptic plasticity involves the transcription factor cAMP response element-binding protein (CREB) and its coactivator, CREB-binding protein (CBP).[4] By inhibiting HDAC2, this compound is thought to enhance the acetylation of histones at the promoters of CREB/CBP target genes, leading to their increased expression.
Data Presentation: Effects of HDAC2 Inhibition on Synaptic Plasticity
While direct quantitative data for this compound on electrophysiological and morphological aspects of synaptic plasticity are not yet available in the public domain, studies on HDAC2 knockdown and other selective HDAC2 inhibitors provide valuable insights. The following tables summarize these findings.
Table 1: Effect of HDAC2 Inhibition on Long-Term Potentiation (LTP)
| Model System | Method of HDAC2 Inhibition | LTP Induction Protocol | Key Findings | Reference |
| APP/PS1 Transgenic Mouse Model | HDAC2-specific shRNA knockdown in CA1 pyramidal cells | High-frequency stimulation (HFS) | Ameliorated deficits in hippocampal CA1 LTP.[5] | [5] |
| Wild-type Mouse Hippocampal Slices | HDAC2 shRNA knockdown | Theta-burst stimulation (TBS) | Lowered the threshold for synaptic potentiation.[6] | [6] |
| Wild-type Mouse Hippocampal Slices | HDAC inhibitors (TSA and SB) | Weak high-frequency stimulation (wkHFS) | Enhanced hippocampal LTP.[7] | [7] |
Table 2: Effect of HDAC2 Inhibition on Dendritic Spine Morphology
| Model System | Method of HDAC2 Inhibition | Analyzed Parameter | Key Findings | Reference |
| APP/PS1 Transgenic Mouse Model | HDAC2-specific shRNA knockdown in CA1 pyramidal cells | Dendrite length and spine morphology | Increased the length of dendrites and the number of mushroom-like spines.[8] | [8] |
| Wild-type Mouse Neurons (in vivo and in vitro) | HDAC2-specific inhibition | Dendritic and spine growth | Induced dendritic and spine growth. | [9] |
| Developing Cortical Neurons | sEVs from HDAC2 shRNA donor neurons | Spine density | Prevented the sEV-induced decrease in spine density.[10] | [10] |
Table 3: Effect of HDAC2 Inhibition on AMPA/NMDA Receptor Trafficking and Gene Expression
| Model System | Method of HDAC2 Inhibition | Analyzed Parameter | Key Findings | Reference |
| Organotypic Slice Cultures | HDAC2 shRNA knockdown | Surface expression of GluA2 | Increased surface expression of AMPA receptor subunit GluA2.[11] | [11] |
| Neonate Rat Pups | Trichostatin-A (TSA) | GluA1 receptor levels | Maintained enhanced GluA1 receptor levels.[12] | [12] |
| SH-SY5Y cells and mouse cerebral cortex | GABA (acting as an HDAC1/2 inhibitor) | GluR2 expression | Increased GluR2 expression.[13] | [13] |
| Old Mice Hippocampus | Sodium butyrate and HDAC2 antisense oligonucleotide | Expression of neuronal immediate early genes (IEGs) | Increased expression of neuronal IEGs.[3] | [3] |
| Aβ-treated mice | BG45 (Class I HDAC inhibitor) | Synapse-related gene expression | Upregulated levels of GRIK2, SCN3B, and SYNPR.[14] | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound's effect on synaptic plasticity.
Primary Neuronal Culture
Protocol:
-
Dissection: Euthanize pregnant E18 mice and harvest embryos. Dissect hippocampi from embryonic brains in ice-cold Hank's Balanced Salt Solution (HBSS).
-
Digestion: Incubate the hippocampi in a solution of 0.25% Trypsin-EDTA for 15 minutes at 37°C.
-
Dissociation: Stop the digestion by adding Dulbecco's Modified Eagle Medium (DMEM) containing 10% Fetal Bovine Serum (FBS). Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Plating: Centrifuge the cell suspension, resuspend the pellet in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin. Plate the cells onto Poly-D-Lysine coated culture plates or coverslips at a desired density.
-
Culture: Maintain the neuronal cultures in a humidified incubator at 37°C with 5% CO2. Perform a half-medium change every 3-4 days.
-
Treatment: At the desired day in vitro (DIV), treat the neurons with this compound at the final concentration (e.g., 10 µM) for the specified duration (e.g., 24 hours). A vehicle control (e.g., DMSO) should be run in parallel.
Long-Term Potentiation (LTP) Recording in Hippocampal Slices
Protocol:
-
Slice Preparation: Prepare 300-400 µm thick transverse hippocampal slices from adult rodents using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Recovery: Allow slices to recover for at least 1 hour in an interface chamber with oxygenated aCSF at room temperature.
-
Recording Setup: Transfer a slice to a submerged recording chamber continuously perfused with oxygenated aCSF at 30-32°C.
-
Electrode Placement: Place a bipolar stimulating electrode in the Schaffer collateral pathway and a glass recording microelectrode filled with aCSF in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Recording: After establishing a stable baseline response, record fEPSPs for 20-30 minutes at a low stimulation frequency (e.g., 0.05 Hz).
-
Drug Application: Perfuse the slice with aCSF containing this compound or vehicle for a predetermined period before LTP induction.
-
LTP Induction: Induce LTP using a high-frequency stimulation protocol, such as theta-burst stimulation (TBS).
-
Post-Induction Recording: Continue recording fEPSPs for at least 60 minutes after induction to assess the maintenance of potentiation.
-
Data Analysis: Measure the initial slope of the fEPSP and express it as a percentage of the pre-LTP baseline average.
Dendritic Spine Analysis
Protocol:
-
Labeling: Transfect primary neurons with a plasmid encoding a fluorescent protein (e.g., GFP or tdTomato) to visualize dendritic morphology. Alternatively, use Golgi-Cox staining on fixed brain tissue.
-
Imaging: Acquire high-resolution Z-stack images of dendrites from the desired neuronal population using a confocal or two-photon microscope.
-
Image Processing: Deconvolve the images to improve resolution and reduce noise.
-
Reconstruction and Quantification: Use specialized software (e.g., Imaris, NeuronStudio) to semi-automatically or manually reconstruct dendritic segments and identify and classify dendritic spines (e.g., thin, stubby, mushroom).
-
Data Analysis: Quantify spine density (number of spines per unit length of dendrite) and morphological parameters (head diameter, length, volume). Compare these parameters between this compound-treated and control groups.
Histone Acetylation Assay
Protocol:
-
Nuclear Extraction: Isolate nuclei from cultured neurons or brain tissue using a hypotonic lysis buffer.
-
Histone Extraction: Acid-extract histones from the nuclear pellet using sulfuric acid.
-
Western Blotting:
-
Separate histone proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for acetylated histone residues (e.g., anti-acetyl-H3K9, anti-acetyl-H4K12) and a loading control (e.g., anti-total H3 or H4).
-
Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities and normalize the acetylated histone signal to the total histone signal.
-
Conclusion and Future Directions
This compound, as a selective HDAC2 inhibitor, holds significant promise for the therapeutic intervention of cognitive disorders. The preclinical evidence, largely derived from studies on HDAC2 inhibition, strongly suggests that this compound can positively modulate synaptic plasticity by promoting a chromatin state conducive to the expression of genes essential for learning and memory. The proposed mechanism involves the enhancement of CREB:CBP-mediated transcription, leading to increased expression of synaptic proteins and potentially facilitating LTP and the maturation of dendritic spines.
However, to fully realize the therapeutic potential of this compound, further research is imperative. Direct electrophysiological studies are needed to quantify the precise effects of this compound on LTP and LTD in various brain regions. High-resolution imaging studies will be crucial to determine its impact on dendritic spine density and morphology. Furthermore, a deeper understanding of the downstream transcriptional targets of this compound and its influence on AMPA and NMDA receptor trafficking will provide a more complete picture of its mechanism of action. The detailed protocols and conceptual framework provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing our understanding of this compound and its role in shaping the plastic brain.
References
- 1. Kinetically selective inhibitors of histone deacetylase 2 (HDAC2) as cognition enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HDAC2 negatively regulates memory formation and synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone Deacetylase 2 Inhibition Attenuates Downregulation of Hippocampal Plasticity Gene Expression during Aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histone Deacetylase Inhibitors Enhance Memory and Synaptic Plasticity via CREB: CBP-Dependent Transcriptional Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone Deacetylase 2 Knockdown Ameliorates Morphological Abnormalities of Dendritic Branches and Spines to Improve Synaptic Plasticity in an APP/PS1 Transgenic Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Histone Deacetylase 2 Knockdown Ameliorates Morphological Abnormalities of Dendritic Branches and Spines to Improve Synaptic Plasticity in an APP/PS1 Transgenic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jneurosci.org [jneurosci.org]
- 11. Histone Deacetylase 2 Cell Autonomously Suppresses Excitatory and Enhances Inhibitory Synaptic Function in CA1 Pyramidal Neurons | Journal of Neuroscience [jneurosci.org]
- 12. Histone deacetylase inhibition induces odor preference memory extension and maintains enhanced AMPA receptor expression in the rat pup model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. As a Histone Deacetylase Inhibitor, γ-Aminobutyric Acid Upregulates GluR2 Expression: An In Vitro and In Vivo Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Understanding the Function of HDAC2 with the Kinetically Selective Inhibitor BRD6688: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the function of Histone Deacetylase 2 (HDAC2) and the utility of BRD6688 as a selective chemical probe to elucidate its biological roles. This document details the mechanism of action of this compound, summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant signaling pathways and experimental workflows.
Introduction to HDAC2 and the Chemical Probe this compound
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone and non-histone proteins.[1][2][3] This deacetylation leads to chromatin condensation and transcriptional repression.[3] The HDAC family is divided into several classes, with HDAC2 belonging to the Class I family of zinc-dependent deacetylases.[4] Dysregulation of HDAC activity, and specifically HDAC2, has been implicated in a variety of diseases, including neurodegenerative disorders like Alzheimer's disease, where elevated HDAC2 levels are associated with cognitive decline.[5][6][7] HDAC2 negatively regulates memory formation and synaptic plasticity by repressing the expression of genes crucial for these processes.[2]
The development of selective inhibitors is paramount to dissecting the specific functions of individual HDAC isoforms. This compound is a potent and selective inhibitor of HDAC2, demonstrating remarkable kinetic selectivity over the highly homologous HDAC1.[1][5] This property makes this compound an invaluable tool for studying the therapeutic potential of targeted HDAC2 inhibition.
Mechanism of Action of this compound
This compound is an ortho-aminoanilide that functions as a potent inhibitor of HDAC1 and HDAC2.[1] Its mechanism of action is distinguished by its kinetic selectivity, or biased residence time, for HDAC2. While it displays similar inhibitory concentrations (IC50) for HDAC1 and HDAC2 in equilibrium-based assays, this compound exhibits slow-on/slow-off binding kinetics with HDAC2, resulting in a significantly prolonged duration of inhibition compared to HDAC1.[5] This extended residence time on HDAC2 allows for a sustained biological effect on this specific isoform.
The selective inhibition of HDAC2 by this compound leads to an increase in the acetylation of histone tails at specific lysine residues, such as H4K12 and H3K9.[1][6] This hyperacetylation promotes a more open chromatin structure, facilitating the transcription of genes associated with learning, memory, and synaptic plasticity.[1][5] In preclinical models of neurodegeneration, this has been shown to rescue memory deficits.[1][3][6]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Activity and Kinetic Parameters of this compound
| Parameter | HDAC1 | HDAC2 | HDAC3 | Reference |
| IC50 | 21 nM | 100 nM | 11.48 µM | [5] |
| Residence Time (t1/2) | 65 min | 381 min | Not Determined | [1] |
Table 2: Cellular and In Vivo Effects of this compound
| Assay | Model System | Treatment | Outcome | Reference |
| Histone Acetylation | Primary mouse neuronal cultures | 10 µM this compound for 24h | Increased H4K12 and H3K9 acetylation | [3] |
| Histone Acetylation | Hippocampus of CK-p25 mice | 1 mg/kg this compound for 10 days | Increased H4K12 acetylation | [8] |
| Cognitive Function | CK-p25 mouse model of neurodegeneration | 1 mg/kg this compound | Rescued memory deficits in contextual fear conditioning | [1][8] |
| Synaptic Plasticity | APP/PS1 transgenic mouse model | HDAC2 knockdown | Ameliorated deficits in hippocampal CA1 long-term potentiation | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the function of HDAC2 with this compound.
In Vitro HDAC Enzymatic Assay
This protocol is adapted from standard fluorogenic HDAC activity assays.
Materials:
-
Recombinant human HDAC1, HDAC2, and HDAC3 enzymes
-
Boc-Lys(Ac)-AMC fluorogenic substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (Trypsin in a suitable buffer)
-
This compound
-
384-well black microplates
-
Microplate reader with fluorescence capabilities
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add the HDAC enzyme (HDAC1, HDAC2, or HDAC3) to each well.
-
Add the diluted this compound or vehicle control (DMSO) to the wells and incubate for a specified pre-incubation time (e.g., 30 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the Boc-Lys(Ac)-AMC substrate to each well.
-
Allow the reaction to proceed for a defined period (e.g., 60 minutes) at 37°C.
-
Stop the reaction and develop the fluorescent signal by adding the developer solution. The developer cleaves the deacetylated substrate, releasing the fluorescent AMC molecule.
-
Measure the fluorescence intensity using a microplate reader (Excitation: ~360 nm, Emission: ~460 nm).
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 values by fitting the data to a dose-response curve.
Primary Mouse Neuronal Culture and Histone Acetylation Assay
This protocol outlines the culture of primary neurons and subsequent analysis of histone acetylation.
Materials:
-
E16-E18 mouse embryos
-
Dissection medium (e.g., Hibernate-A)
-
Digestion solution (e.g., Papain)
-
Plating medium (e.g., Neurobasal medium supplemented with B-27, Glutamax, and penicillin/streptomycin)
-
Poly-D-lysine coated culture plates
-
This compound
-
Lysis buffer for histone extraction
-
Antibodies against acetylated H3K9 and H4K12, and total H3/H4
-
Western blotting reagents and equipment
Procedure:
-
Isolate hippocampi or cortices from E16-E18 mouse embryos in dissection medium.
-
Digest the tissue with the digestion solution to obtain a single-cell suspension.
-
Plate the dissociated neurons on poly-D-lysine coated plates in plating medium.
-
Culture the neurons for 7-10 days in vitro to allow for maturation.
-
Treat the mature neurons with this compound (e.g., 10 µM) or vehicle for 24 hours.
-
Harvest the cells and extract histones using an appropriate lysis buffer.
-
Determine protein concentration of the extracts.
-
Separate the histone proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against acetylated H3K9, acetylated H4K12, and total H3 or H4 as a loading control.
-
Incubate with appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the relative levels of histone acetylation.
Contextual Fear Conditioning in a Mouse Model
This protocol describes a behavioral paradigm to assess learning and memory.
Materials:
-
CK-p25 mouse model of neurodegeneration or other suitable models
-
Fear conditioning apparatus with a grid floor for footshock delivery
-
This compound formulation for in vivo administration (e.g., in a vehicle of DMSO, PEG300, Tween-80, and saline)
-
Animal housing and care facilities
Procedure:
-
Habituation: Place the mice in the fear conditioning chamber for a brief period (e.g., 2-3 minutes) to acclimate.
-
Training (Day 1): Place the mouse in the chamber. After a baseline period, deliver a mild footshock (unconditioned stimulus, US) paired with the context (conditioned stimulus, CS). The mouse learns to associate the context with the aversive stimulus.
-
Treatment: Administer this compound or vehicle to the mice daily for a specified duration (e.g., 10 days).
-
Testing (e.g., Day 11): Place the mouse back into the same conditioning chamber. No footshock is delivered.
-
Data Acquisition: Record the mouse's behavior, specifically the amount of time it spends "freezing" (a state of immobility), which is a measure of fear memory.
-
Analysis: Compare the freezing time between the this compound-treated group and the vehicle-treated group to assess the effect of the compound on memory.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways involving HDAC2 and the workflows of the experimental protocols.
Signaling Pathway of HDAC2 in Neurodegeneration
Caption: HDAC2 signaling in normal function, neurodegeneration, and with this compound.
Experimental Workflow for In Vitro HDAC Assay
Caption: Workflow for the in vitro HDAC enzymatic assay.
Experimental Workflow for Cellular Histone Acetylation Assay
Caption: Workflow for the cellular histone acetylation assay.
Conclusion
This compound is a powerful and selective chemical probe for investigating the biological functions of HDAC2. Its unique kinetic selectivity provides a valuable tool for distinguishing the roles of HDAC2 from the closely related HDAC1 isoform. The data summarized and protocols provided in this guide offer a comprehensive resource for researchers aiming to understand the therapeutic potential of HDAC2 inhibition, particularly in the context of neurodegenerative diseases and cognitive enhancement. The continued use of this compound in preclinical studies will undoubtedly further illuminate the intricate roles of HDAC2 in health and disease.
References
- 1. HDAC2 negatively regulates memory formation and synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. Kinetically selective inhibitors of histone deacetylase 2 (HDAC2) as cognition enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. An epigenetic blockade of cognitive functions in the neurodegenerating brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the HDAC2/HNF-4A/miR-101b/AMPK Pathway Rescues Tauopathy and Dendritic Abnormalities in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Histone Deacetylase 2 Knockdown Ameliorates Morphological Abnormalities of Dendritic Branches and Spines to Improve Synaptic Plasticity in an APP/PS1 Transgenic Mouse Model [frontiersin.org]
- 8. researchgate.net [researchgate.net]
BRD6688: A Technical Guide to a Kinetically Selective Chemical Probe for Histone Deacetylase 2 (HDAC2)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of BRD6688, a potent and kinetically selective chemical probe for histone deacetylase 2 (HDAC2). This compound serves as a critical tool for investigating the biological roles of HDAC2, particularly in the context of neuroscience and cognitive function. Its unique mechanism of action, characterized by biased residence time, distinguishes it from other HDAC inhibitors and enables precise interrogation of HDAC2 function.
Core Principle: The Role of HDAC2 in Gene Regulation
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation. They remove acetyl groups from lysine residues on histone and non-histone proteins.[1][2][3] This deacetylation process increases the positive charge of histones, strengthening their interaction with negatively charged DNA. The result is a more condensed chromatin structure (heterochromatin), which is generally associated with transcriptional repression.
HDAC2, a member of the Class I HDAC family, is highly implicated in synaptic plasticity and memory formation.[2][3] Dysregulation of its activity is linked to cognitive deficits in several neurological and psychiatric disorders.[2][3] Therefore, selective inhibition of HDAC2 presents a promising therapeutic strategy for enhancing learning and memory.[2][3]
This compound: Mechanism of Action and Kinetic Selectivity
This compound is an ortho-aminoanilide compound designed to selectively inhibit HDAC2.[2][3] While it shows potent inhibition of both HDAC1 and HDAC2 in standard equilibrium-based assays, its innovation lies in its kinetic selectivity , or "biased residence time".[2][3][4] this compound exhibits slow-on/slow-off binding kinetics specifically for HDAC2, resulting in a significantly prolonged duration of inhibition compared to the highly homologous HDAC1 isoform.[4][5] This extended residence time on HDAC2 allows for a sustained biological effect on its target, even after the compound's concentration has decreased in the surrounding environment.
The inhibition of HDAC2 by this compound leads to an increase in the acetylation of specific histone residues, notably H3K9 (lysine 9 on histone H3) and H4K12 (lysine 12 on histone H4).[1][2] This hyperacetylation relaxes the chromatin structure, facilitating the transcription of genes involved in synaptic plasticity and memory enhancement.[2][6]
Caption: this compound inhibits HDAC2, increasing histone acetylation and promoting gene transcription.
Quantitative Data
The selectivity and potency of this compound are quantified by its half-maximal inhibitory concentration (IC50) values and its kinetic binding parameters.
Table 1: Inhibitory Potency (IC50) of this compound against Class I HDACs
| Target | IC50 Value |
| HDAC1 | 21 nM[4][5] |
| HDAC2 | 100 nM[4][5] |
| HDAC3 | 11.48 µM[4][5] |
This table demonstrates that this compound is significantly more potent against HDAC1 and HDAC2 compared to HDAC3.[4]
Table 2: Kinetic Binding Parameters of this compound
| Target | Residence Half-Life (t½) | Kinetic Selectivity (HDAC2 vs. HDAC1) |
| HDAC1 | 65 minutes[4][5] | ~6-fold longer on HDAC2[4][5] |
| HDAC2 | 381 minutes[4][5] |
This table highlights the key feature of this compound: its substantially longer residence time on HDAC2 compared to HDAC1, which is the basis for its utility as a selective probe.[4][5]
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound as a chemical probe.
Biochemical HDAC Inhibition Assay (IC50 Determination)
This protocol outlines the determination of this compound's potency against recombinant HDAC enzymes.
-
Objective: To measure the concentration of this compound required to inhibit 50% of HDAC enzyme activity.
-
Materials:
-
Recombinant human HDAC1, HDAC2, and HDAC3 enzymes.
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
Assay buffer (e.g., Tris-based buffer, pH 8.0, containing KCl, NaCl, and BSA).
-
Developer solution (e.g., Trypsin with Trichostatin A to stop the HDAC reaction).
-
This compound serial dilutions (typically in DMSO).
-
384-well assay plates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute into assay buffer.
-
Add the diluted compound or vehicle (DMSO control) to the wells of the assay plate.
-
Add the HDAC enzyme to the wells and incubate for a set period (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Allow the reaction to proceed for a defined time (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Measure the fluorescence intensity (e.g., Excitation: 360 nm, Emission: 460 nm).
-
Calculate percent inhibition relative to controls and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Histone Acetylation Assay
This protocol details how to measure the effect of this compound on histone acetylation in a cellular context.
-
Objective: To quantify the increase in acetylated H3K9 and H4K12 in response to this compound treatment in primary neuronal cultures.[2][6]
-
Materials:
-
Vehicle control (DMSO).
-
Formaldehyde for cell fixation.
-
Permeabilization buffer (e.g., Triton X-100 in PBS).
-
Blocking buffer (e.g., BSA in PBS).
-
Primary antibodies: anti-acetyl-H3K9 and anti-acetyl-H4K12.
-
Fluorescently-labeled secondary antibodies.
-
Nuclear counterstain (e.g., DAPI).
-
Microscope for imaging.
-
Procedure:
-
Culture primary neurons for a suitable period (e.g., 13 days).[2]
-
Treat the cells with this compound (e.g., 10 µM) or vehicle for 24 hours.[2][6]
-
Fix the cells with formaldehyde.
-
Permeabilize the cells to allow antibody entry.
-
Block non-specific antibody binding.
-
Incubate with primary antibodies against acetylated histone marks overnight at 4°C.
-
Wash the cells and incubate with corresponding fluorescently-labeled secondary antibodies.
-
Counterstain nuclei with DAPI.
-
Acquire images using a high-content imager or fluorescence microscope.
-
Quantify the fluorescence intensity of the acetylated histone signal within the nucleus and normalize to the vehicle control.
-
Caption: Workflow for measuring cellular histone acetylation after this compound treatment.
In Vivo Application and Pharmacodynamics
This compound has been successfully utilized in preclinical models to validate the therapeutic hypothesis of HDAC2 inhibition for cognitive enhancement.
-
Blood-Brain Barrier Penetration: this compound is capable of crossing the blood-brain barrier, a critical property for a CNS-active compound.[4][5][7]
-
Target Engagement in the Brain: In vivo studies using the CK-p25 mouse model of neurodegeneration have shown that administration of this compound leads to a significant increase in histone acetylation (H4K12 and H3K9) in the hippocampus, confirming target engagement in the relevant brain region.[1][2]
-
Rescue of Cognitive Deficits: Treatment with this compound rescued memory deficits in CK-p25 mice in a Pavlovian fear conditioning behavioral assay, demonstrating its efficacy in a disease-relevant model.[1][2] This provides strong evidence that the selective inhibition of HDAC2's catalytic activity can be a viable therapeutic approach for cognitive disorders.[2][3]
References
- 1. apexbt.com [apexbt.com]
- 2. Kinetically selective inhibitors of histone deacetylase 2 (HDAC2) as cognition enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. This compound () for sale [vulcanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Histone Deacetylase (HDAC) Inhibitors - Emerging Roles in Neuronal Memory, Learning, Synaptic Plasticity and Neural Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Methodological & Application
BRD6688: Application Notes and Protocols for Neuronal Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD6688 is a potent and kinetically selective inhibitor of histone deacetylase 2 (HDAC2).[1] HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins, leading to chromatin compaction and transcriptional repression.[1][2] HDAC2, in particular, is implicated in the regulation of synaptic plasticity and memory formation, and its dysregulation has been associated with various neurological disorders.[1][3][4] this compound offers a valuable tool for studying the specific roles of HDAC2 in neuronal function and for exploring its therapeutic potential. In primary mouse neuronal cell cultures, treatment with this compound has been shown to increase histone H4 lysine 12 (H4K12) and histone H3 lysine 9 (H3K9) acetylation.[1][5]
These application notes provide detailed protocols for the use of this compound in primary neuronal cultures, including methods for cell culture, drug treatment, and analysis of histone acetylation levels.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (μM) |
| HDAC1 | 0.023 |
| HDAC2 | 0.129 |
| HDAC3 | 1.68 |
Data sourced from a study by Wagner et al. (2014). Values are the mean of a minimum of two experiments.[1]
Signaling Pathway
This compound selectively inhibits HDAC2, preventing the removal of acetyl groups from histones. This leads to an increase in histone acetylation, promoting a more open chromatin structure and facilitating gene transcription.
Caption: this compound inhibits HDAC2, increasing histone acetylation.
Experimental Workflow
The following diagram outlines the general workflow for treating primary neuronal cultures with this compound and analyzing the effects on histone acetylation.
Caption: Workflow for this compound treatment and analysis in neuronal cultures.
Experimental Protocols
Protocol 1: Primary Mouse Forebrain Neuronal Culture
This protocol is adapted from standard procedures for establishing primary neuronal cultures.[6][7][8]
Materials:
-
Timed-pregnant mice (E16-E18)
-
Dissection medium: Hibernate-A medium
-
Digestion solution: Papain (20 units/mL) and DNase I (0.005%) in Hibernate-A
-
Plating medium: Neurobasal Plus Medium supplemented with B-27 Plus Supplement, GlutaMAX, and Penicillin-Streptomycin
-
Poly-D-lysine coated culture plates or coverslips
-
Sterile dissection tools
Procedure:
-
Euthanize the pregnant mouse according to approved institutional animal care and use committee (IACUC) protocols.
-
Dissect the embryonic forebrains in ice-cold dissection medium.
-
Mince the tissue and transfer to the digestion solution. Incubate at 37°C for 15-20 minutes.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in plating medium and count the viable cells.
-
Plate the cells onto Poly-D-lysine coated surfaces at a desired density (e.g., 2.5 x 10^5 cells/cm²).
-
Incubate the cultures at 37°C in a humidified incubator with 5% CO2.
-
Change half of the medium every 2-3 days.
Protocol 2: this compound Treatment of Neuronal Cultures
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Pre-warmed neuronal culture medium
Procedure:
-
On the desired day in vitro (DIV), typically DIV 7-10, prepare the this compound working solution.
-
Dilute the this compound stock solution in pre-warmed culture medium to a final concentration of 10 µM.[1][5] A vehicle control (e.g., 0.1% DMSO in medium) should be prepared in parallel.
-
Carefully remove half of the medium from the neuronal cultures and replace it with the medium containing this compound or vehicle.
-
Incubate the cultures for 24 hours at 37°C in a humidified incubator with 5% CO2.[1][5]
Protocol 3: Immunocytochemistry for Histone Acetylation
This protocol provides a general guideline for immunofluorescent staining of histone modifications.[9][10][11][12]
Materials:
-
Phosphate-buffered saline (PBS)
-
Fixation solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization solution: 0.25% Triton X-100 in PBS
-
Blocking solution: 5% normal goat serum and 0.1% Triton X-100 in PBS
-
Primary antibodies: Rabbit anti-acetyl-Histone H3 (Lys9) and Rabbit anti-acetyl-Histone H4 (Lys12)
-
Fluorescently-labeled secondary antibody (e.g., Goat anti-Rabbit Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
Procedure:
-
After this compound treatment, gently wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with blocking solution for 1 hour at room temperature.
-
Incubate the cells with primary antibodies diluted in blocking solution overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody diluted in blocking solution for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
Protocol 4: Image Acquisition and Analysis
Procedure:
-
Acquire images using a fluorescence microscope or a high-content imaging system.
-
Use consistent acquisition settings (e.g., exposure time, gain) for all samples.
-
Quantify the mean fluorescence intensity of the histone acetylation signal within the DAPI-stained nuclei.
-
Normalize the fluorescence intensity of the this compound-treated cells to the vehicle-treated control cells.
-
Perform statistical analysis to determine the significance of any observed changes.
References
- 1. Kinetically selective inhibitors of histone deacetylase 2 (HDAC2) as cognition enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HDAC signaling in neuronal development and axon regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. HDAC2 negatively regulates memory formation and synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone Deacetylase (HDAC) Inhibitors - Emerging Roles in Neuronal Memory, Learning, Synaptic Plasticity and Neural Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mouse primary neuron culture [bio-protocol.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Isolation and Transfection of Mouse Primary Neurons | Thermo Fisher Scientific - KR [thermofisher.com]
- 10. Preparation of dissociated mouse primary neuronal cultures from long-term cryopreserved brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Histone Acetylation Inhibitors Promote Axon Growth in Adult DRG neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immunocytochemistry | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes and Protocols for BRD6688 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing BRD6688, a selective inhibitor of histone deacetylase 2 (HDAC2), in various in vitro assays. This compound offers a valuable tool for investigating the role of HDAC2 in gene regulation, neuronal function, and disease pathogenesis.
Mechanism of Action
This compound is a potent and selective inhibitor of HDAC2, exhibiting kinetic selectivity over the highly homologous HDAC1.[1] Histone deacetylases (HDACs) are enzymes that remove acetyl groups from lysine residues on histone and non-histone proteins. This deacetylation leads to a more condensed chromatin structure, generally associated with transcriptional repression. By inhibiting HDAC2, this compound prevents the removal of acetyl groups, leading to an increase in histone acetylation (hyperacetylation), particularly on histone H3 at lysine 9 (H3K9) and histone H4 at lysine 12 (H4K12).[1][2] This "opening" of the chromatin structure allows for increased access of transcription factors to DNA, thereby modulating the expression of specific genes. In neuronal contexts, HDAC2 has been identified as a negative regulator of synaptic plasticity and memory formation, and its inhibition can lead to the upregulation of genes involved in these processes.[3][4][5]
Data Presentation: Quantitative Analysis of this compound Activity
The following table summarizes the in vitro inhibitory activity of this compound against Class I HDACs.
| Target | IC50 (nM) | Reference |
| HDAC1 | 21 | [4] |
| HDAC2 | 100 | [4] |
| HDAC3 | 11,480 | [4] |
Note: IC50 values can vary depending on the specific assay conditions.
The following table provides an example of the effect of this compound on histone acetylation in primary mouse neuronal cell cultures.
| Treatment | Histone Mark | Fold Change vs. Vehicle | Reference |
| This compound (10 µM, 24h) | Acetyl-H3K9 | ~1.5 - 2.0 | [1] |
| This compound (10 µM, 24h) | Acetyl-H4K12 | ~1.5 - 2.0 | [1] |
Note: Fold changes are approximate and based on qualitative data from the cited source. Researchers should perform their own quantitative analysis.
Experimental Protocols
In Vitro HDAC Enzyme Inhibition Assay (Fluorogenic)
This protocol is designed to determine the IC50 value of this compound against purified HDAC enzymes.
Materials:
-
Recombinant human HDAC1, HDAC2, and HDAC3 enzymes
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin in a suitable buffer)
-
This compound
-
DMSO (for compound dilution)
-
96-well black microplates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration for the dilution series is 100 µM. Further dilute the compound in Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is ≤1%.
-
Enzyme Preparation: Dilute the recombinant HDAC enzymes in cold Assay Buffer to the desired working concentration.
-
Assay Reaction: a. To each well of a 96-well plate, add 25 µL of the diluted this compound solution. b. Add 50 µL of the diluted enzyme solution to each well. c. Add 25 µL of Assay Buffer to each well. d. Include control wells: "no enzyme" (100 µL Assay Buffer), "vehicle control" (enzyme and DMSO without this compound), and "no inhibitor" (enzyme without this compound). e. Incubate the plate at 37°C for 15 minutes.
-
Substrate Addition: Add 25 µL of the fluorogenic HDAC substrate to each well.
-
Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.
-
Development: Add 50 µL of the developer solution to each well and incubate at 37°C for 15-30 minutes.
-
Measurement: Read the fluorescence intensity using a microplate reader with excitation at ~360 nm and emission at ~460 nm.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Analysis of Histone Acetylation by Western Blot
This protocol describes how to assess the effect of this compound on global histone acetylation levels in cultured cells.
Materials:
-
Cell line of interest (e.g., primary neurons, SH-SY5Y neuroblastoma cells)
-
Cell culture medium and supplements
-
This compound
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Histone extraction buffer
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-H3K9, anti-acetyl-H4K12, anti-total H3, anti-total H4, anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: a. Plate cells at an appropriate density and allow them to adhere overnight. b. Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for a specified time (e.g., 24 hours).
-
Histone Extraction (or Whole Cell Lysate): a. For histone-specific analysis, use an acid extraction protocol.[6] b. For whole-cell lysate, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
Western Blotting: a. Prepare protein samples with Laemmli buffer and heat at 95°C for 5 minutes. b. Load equal amounts of protein (10-20 µg) onto an SDS-PAGE gel and perform electrophoresis. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. f. Wash the membrane three times with TBST. g. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane three times with TBST.
-
Detection: a. Apply ECL substrate to the membrane. b. Capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of acetylated histone bands to the corresponding total histone bands and then to the loading control.
Analysis of Gene Expression by Quantitative PCR (qPCR)
This protocol is for measuring changes in the expression of HDAC2 target genes following treatment with this compound.
Materials:
-
Cultured cells treated with this compound as described above
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
qPCR primers for target genes (e.g., Bdnf, Arc, c-Fos) and a housekeeping gene (e.g., GAPDH, Actb)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from this compound-treated and control cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR Reaction: a. Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers, and cDNA template. b. Run the qPCR reaction in a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: a. Determine the cycle threshold (Ct) values for each gene. b. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Mandatory Visualizations
References
- 1. Kinetically selective inhibitors of histone deacetylase 2 (HDAC2) as cognition enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. HDAC2 Negatively Regulates Memory Formation and Synaptic Plasticity [dash.harvard.edu]
- 4. HDAC2 negatively regulates memory formation and synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biochem.slu.edu [biochem.slu.edu]
Application Notes and Protocols for In Vivo Studies Using BRD6688 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of BRD6688, a kinetically selective inhibitor of histone deacetylase 2 (HDAC2), in a mouse model of neurodegeneration. The provided protocols and data are based on published research and are intended to guide the design and execution of similar studies.
Application Notes
This compound is a valuable tool for investigating the role of HDAC2 in neurological disorders. In vivo studies have demonstrated its ability to cross the blood-brain barrier, engage its target in the central nervous system, and elicit a therapeutic effect in a mouse model of Alzheimer's disease-like pathology.[1][2]
Mechanism of Action: this compound selectively inhibits the catalytic activity of HDAC2.[1] HDACs are enzymes that remove acetyl groups from histone and non-histone proteins, leading to chromatin compaction and transcriptional repression. By inhibiting HDAC2, this compound promotes histone acetylation, particularly of H3K9 and H4K12, which is associated with a more open chromatin state and increased gene expression.[1][2] This modulation of gene expression is thought to underlie the observed cognitive benefits.
Primary Application: Neurodegenerative Disease Model
The primary reported in vivo application of this compound is in the CK-p25 mouse model of neurodegeneration .[1][2] These mice express the p25 protein in the forebrain, leading to cognitive deficits and neuropathological changes that mimic aspects of Alzheimer's disease.[1] Treatment with this compound has been shown to rescue memory deficits in these mice, as assessed by the contextual fear conditioning paradigm.[1][2]
Pharmacodynamic Marker: Increased acetylation of histones H4K12 and H3K9 in the hippocampus serves as a reliable pharmacodynamic marker of this compound target engagement in the brain.[2]
Pharmacokinetics and Brain Penetration: While specific pharmacokinetic data for this compound is limited, a closely related analog, BRD4884, exhibits favorable properties for CNS research, including good brain permeability with a brain-to-plasma ratio of 1.29.[1] this compound is also confirmed to cross the blood-brain barrier.[2]
Toxicity: At a dose of 1 mg/kg administered daily for 10 days, this compound was well-tolerated in CK-p25 mice. However, a higher dose of 10 mg/kg resulted in mortality in a subset of animals, indicating a narrow therapeutic window in this specific disease model. Interestingly, wild-type mice tolerated daily administration of 30 mg/kg for 10 days without apparent toxicity.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vivo studies using this compound in the CK-p25 mouse model.
Table 1: In Vitro HDAC Inhibition Profile of this compound
| HDAC Isoform | IC50 (µM) |
| HDAC1 | 0.100 |
| HDAC2 | 0.021 |
| HDAC3 | 11.48 |
Data from Wagner et al., 2015.
Table 2: In Vivo Efficacy of this compound in the Contextual Fear Conditioning Test in CK-p25 Mice
| Treatment Group | Dose (mg/kg, i.p.) | n | Mean Freezing Time (%) ± SEM | p-value vs. Vehicle |
| Non-induced Control | Vehicle | 10 | 45 ± 5 | < 0.05 |
| CK-p25 | Vehicle | 10 | 20 ± 4 | - |
| CK-p25 | This compound | 1 | 9 | 40 ± 6 |
Data adapted from Wagner et al., 2015. i.p. = intraperitoneal; n = number of animals; SEM = standard error of the mean.
Table 3: In Vivo Pharmacodynamic Effect of this compound on Histone Acetylation in the Hippocampus of CK-p25 Mice
| Treatment Group | Dose (mg/kg, i.p.) | Histone Mark | Fold Change in Acetylation vs. Vehicle |
| CK-p25 | This compound | 1 | H4K12 |
Qualitative representation of data from immunofluorescence images in Wagner et al., 2015.
Experimental Protocols
Protocol 1: In Vivo Administration of this compound
This protocol describes the preparation and administration of this compound to mice for in vivo studies.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
-
Syringes and needles for intraperitoneal (i.p.) injection
Formulation (for a 2.5 mg/mL solution): [2]
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
To prepare a 1 mL working solution, add 100 µL of the 25 mg/mL this compound stock solution to 400 µL of PEG300.
-
Mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 and mix again.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
Use an ultrasonic bath to ensure the final solution is clear and fully dissolved.
Administration:
-
Administer the prepared this compound solution to mice via intraperitoneal (i.p.) injection.
-
The injection volume should be calculated based on the animal's body weight and the desired dose. For a 1 mg/kg dose in a 25 g mouse, the injection volume would be 10 µL of the 2.5 mg/mL solution.
-
For chronic studies, injections are typically performed daily for the duration of the experiment.
Protocol 2: Contextual Fear Conditioning in CK-p25 Mice
This protocol is adapted from the methodology used to assess the efficacy of this compound in rescuing memory deficits.
Materials:
-
CK-p25 mice and littermate controls
-
Contextual fear conditioning apparatus (e.g., TSE Systems)
-
This compound formulated for in vivo administration (see Protocol 1)
-
Vehicle control solution
Procedure:
-
Induction of p25 expression: Induce forebrain-specific expression of p25 in CK-p25 mice for 6 weeks, starting at 3 months of age. Littermates without the p25 transgene serve as controls.
-
Drug Treatment: Administer this compound (e.g., 1 mg/kg, i.p.) or vehicle to the mice daily for 10 consecutive days.
-
Training (Day 10):
-
Place each mouse in the conditioning chamber and allow it to habituate for a period of 3 minutes.
-
Deliver a footshock (e.g., 2 seconds, 0.75 mA).
-
Leave the mouse in the chamber for an additional 30 seconds before returning it to its home cage.
-
-
Contextual Memory Test (Day 11):
-
Place each mouse back into the same conditioning chamber.
-
Record the behavior of the mouse for 5 minutes.
-
Analyze the recording to quantify the total amount of time the mouse spends "freezing" (complete immobility except for respiration). Freezing behavior is a measure of fear-associated memory.
-
-
Data Analysis: Compare the freezing times between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Protocol 3: Analysis of Histone Acetylation in Mouse Hippocampus
This protocol outlines the general steps for assessing changes in histone acetylation in the hippocampus following this compound treatment.
Materials:
-
Mice treated with this compound or vehicle
-
Anesthesia and perfusion solutions
-
Dissection tools
-
Tissue processing reagents (e.g., formalin, paraffin)
-
Microtome
-
Microscope slides
-
Primary antibodies against acetylated histones (e.g., anti-acetyl-H4K12, anti-acetyl-H3K9)
-
Fluorescently labeled secondary antibodies
-
DAPI (for nuclear counterstaining)
-
Fluorescence microscope and imaging software
Procedure:
-
Tissue Collection and Preparation:
-
Following the final drug treatment and behavioral testing, deeply anesthetize the mice.
-
Perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA) to fix the brain tissue.
-
Dissect the brain and post-fix in 4% PFA overnight.
-
Process the brain for paraffin embedding and sectioning.
-
Cut coronal sections of the hippocampus (e.g., 10 µm thickness) using a microtome and mount them on microscope slides.
-
-
Immunofluorescence Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval to expose the histone epitopes.
-
Block non-specific antibody binding using a suitable blocking buffer.
-
Incubate the sections with the primary antibody against the specific acetylated histone mark overnight at 4°C.
-
Wash the sections and incubate with the appropriate fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips with an anti-fade mounting medium.
-
-
Imaging and Quantification:
-
Capture images of the hippocampal regions (e.g., CA1) using a fluorescence microscope.
-
Quantify the fluorescence intensity of the acetylated histone signal within the DAPI-stained nuclei using imaging analysis software.
-
-
Data Analysis: Compare the fluorescence intensity between the this compound-treated and vehicle-treated groups to determine the change in histone acetylation.
Visualizations
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for in vivo this compound studies.
References
Application Notes and Protocols for BRD6688 Treatment in Primary Neuronal Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD6688 is a potent and kinetically selective inhibitor of histone deacetylase 2 (HDAC2), a key epigenetic regulator implicated in synaptic plasticity and memory formation.[1][2][3] Dysregulation of histone acetylation is associated with a range of neurological disorders, making HDACs attractive therapeutic targets.[1][2] this compound exhibits a prolonged residence time on HDAC2 compared to the highly homologous HDAC1, providing a valuable tool for dissecting the specific roles of HDAC2 in neuronal function.[1][4] In primary mouse neuronal cell cultures, treatment with this compound has been shown to increase acetylation of histone H4 at lysine 12 (H4K12) and histone H3 at lysine 9 (H3K9).[1][2][5][6] These application notes provide detailed protocols for the use of this compound in primary neuronal cultures, including cell culture, compound treatment, and downstream analysis of histone acetylation.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound and suggested experimental conditions for its use in primary neuronal cell culture.
Table 1: this compound Inhibitory Activity and Kinetics
| Parameter | Value | Target Enzyme | Reference |
| IC₅₀ | 21 nM | HDAC1 | [4][6] |
| 100 nM | HDAC2 | [4][6] | |
| 11.48 µM | HDAC3 | [4][6] | |
| Residence Time (t₁/₂) | 65 minutes | HDAC1 | [1][4] |
| 381 minutes | HDAC2 | [1][4] |
Table 2: Recommended Conditions for this compound Treatment in Primary Neuronal Cultures
| Parameter | Recommended Value | Notes | Reference |
| Cell Type | Primary Mouse Forebrain/Cortical/Hippocampal Neurons | E17-19 embryos are a common source. | [2] |
| Culture Substrate | Poly-D-lysine coated plates/coverslips | Promotes neuronal adhesion and viability. | |
| Working Concentration | 1-10 µM | 10 µM has been shown to significantly increase H3K9 and H4K12 acetylation.[2] A dose-response study is recommended to determine the optimal concentration for a specific neuronal subtype and endpoint. | |
| Incubation Time | 6-24 hours | 24 hours of treatment has been shown to be effective.[2] A time-course experiment is advisable to capture the dynamics of histone acetylation changes. | |
| Vehicle Control | DMSO | Ensure the final DMSO concentration is consistent across all conditions and is non-toxic to the neurons (typically ≤ 0.1%). |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its application in primary neuronal cultures.
Experimental Protocols
Protocol 1: Primary Neuronal Cell Culture
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 17-19 (E17-19) mouse embryos.
Materials:
-
Timed-pregnant mice (E17-19)
-
Poly-D-lysine coated culture plates or coverslips
-
Dissection medium: Hanks' Balanced Salt Solution (HBSS)
-
Digestion solution: Papain (20 units/mL) in HBSS
-
Plating medium: Neurobasal medium supplemented with B-27 supplement, GlutaMAX, and penicillin-streptomycin
-
Sterile dissection tools
Procedure:
-
Prepare poly-D-lysine coated plates by incubating with a 50 µg/mL solution for at least 1 hour at room temperature, followed by three rinses with sterile water. Allow to dry completely.
-
Euthanize pregnant mice according to approved institutional animal care and use committee (IACUC) protocols and dissect the embryos.
-
Isolate the cortices from the embryonic brains in ice-cold dissection medium.
-
Mince the cortical tissue and incubate in the digestion solution for 15-20 minutes at 37°C.
-
Gently dissociate the tissue by triturating with a fire-polished Pasteur pipette in plating medium until a single-cell suspension is achieved.
-
Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.
-
Plate the neurons at a desired density (e.g., 2.5 x 10⁵ cells/cm²) onto the pre-coated culture vessels.
-
Incubate the cultures at 37°C in a humidified 5% CO₂ incubator.
-
Perform a half-medium change every 3-4 days. Cultures are typically ready for treatment after 7-10 days in vitro (DIV).
Protocol 2: this compound Treatment
Materials:
-
This compound powder
-
DMSO (cell culture grade)
-
Primary neuronal cultures (from Protocol 1)
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO. Aliquot and store at -20°C or -80°C.
-
On the day of the experiment, thaw an aliquot of the stock solution and prepare working solutions by diluting in pre-warmed plating medium to the desired final concentrations (e.g., for a dose-response of 0.1, 1, and 10 µM).
-
Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Remove half of the medium from the neuronal cultures and replace it with the medium containing the appropriate concentration of this compound or vehicle.
-
Incubate the cultures for the desired duration (e.g., 24 hours) at 37°C in a humidified 5% CO₂ incubator.
Protocol 3: Western Blotting for Histone Acetylation
Materials:
-
Treated primary neuronal cultures
-
Histone extraction buffer
-
Laemmli sample buffer
-
SDS-PAGE gels (15%)
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-acetyl-H3K9, anti-acetyl-H4K12, anti-total H3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells and extract histones according to a standard acid extraction protocol.
-
Quantify protein concentration using a BCA assay.
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane on a 15% SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., 1:1000 dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane again as in step 9.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Quantify band intensities and normalize the acetylated histone signal to the total histone signal.
Protocol 4: Immunofluorescence for Histone Acetylation
Materials:
-
Treated primary neuronal cultures on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer: 0.25% Triton X-100 in PBS
-
Blocking buffer: 5% normal goat serum in PBS
-
Primary antibodies: anti-acetyl-H3K9, anti-acetyl-H4K12
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
Procedure:
-
After treatment, gently wash the cells on coverslips with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific binding with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., 1:500 dilution in blocking buffer) overnight at 4°C in a humidified chamber.
-
Wash three times with PBS.
-
Incubate with fluorophore-conjugated secondary antibody (e.g., 1:1000 dilution in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Image the slides using a fluorescence microscope.
Protocol 5: Neuronal Viability Assay (MTT Assay)
Materials:
-
Treated primary neuronal cultures in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Following this compound treatment, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add 100 µL of solubilization solution to each well.
-
Incubate the plate overnight at 37°C in a humidified incubator to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the vehicle-treated control.
These protocols provide a comprehensive framework for investigating the effects of this compound in primary neuronal cultures. Researchers should optimize these protocols based on their specific experimental needs and cell types.
References
- 1. High Content Screening with Primary Neurons - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Kinetically selective inhibitors of histone deacetylase 2 (HDAC2) as cognition enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation, Culture, and Characterization of Cortical and Hippocampal Neurons | Thermo Fisher Scientific - KR [thermofisher.com]
- 4. Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia [integrmed.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Utilizing BRD6688 in a Fear Conditioning Assay for Cognitive Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the use of BRD6688, a kinetically selective inhibitor of Histone Deacetylase 2 (HDAC2), in Pavlovian fear conditioning assays. Fear conditioning is a cornerstone behavioral paradigm for studying associative learning and memory. HDACs are critical epigenetic regulators of gene expression necessary for memory formation, with HDAC2 being a key negative regulator of synaptic plasticity.[1][2] this compound offers a pharmacological tool to probe the role of HDAC2 in memory processes and to evaluate its therapeutic potential as a cognitive enhancer.[3][4] This document details this compound's mechanism of action, summarizes key quantitative data, and provides a detailed protocol for its application in a fear conditioning experiment.
Mechanism of Action of this compound
Histone deacetylases (HDACs) are enzymes that remove acetyl groups from lysine residues on histone tails. This deacetylation leads to a more compact chromatin structure, restricting access for transcription factors and thereby repressing gene expression.[5][6] In the brain, HDAC2 is a key player in the epigenetic regulation of genes required for synaptic plasticity and long-term memory formation.[3][7]
This compound is a potent and selective small molecule inhibitor that targets HDAC2.[8][9] It exhibits kinetic selectivity, meaning it has a longer residence time on HDAC2 compared to the highly homologous HDAC1 isoform.[3][4] By inhibiting the enzymatic activity of HDAC2, this compound prevents the deacetylation of histones, particularly H3K9 and H4K12.[10][11][12] This leads to a state of histone hyperacetylation, which relaxes the chromatin structure and enhances the transcription of memory-associated genes, ultimately facilitating synaptic plasticity and memory consolidation.[2][3][13]
References
- 1. Fear conditioning - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Kinetically selective inhibitors of histone deacetylase 2 (HDAC2) as cognition enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetically selective inhibitors of histone deacetylase 2 (HDAC2) as cognition enhancers - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
- 6. What are HDAC inhibitors and how do they work? [synapse.patsnap.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. medkoo.com [medkoo.com]
- 9. This compound | HDAC | TargetMol [targetmol.com]
- 10. Histone Deacetylase (HDAC) Inhibitors - Emerging Roles in Neuronal Memory, Learning, Synaptic Plasticity and Neural Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. apexbt.com [apexbt.com]
- 13. pubs.rsc.org [pubs.rsc.org]
BRD6688 Protocol for Western Blot Analysis of Histone Acetylation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
BRD6688 is a potent and selective inhibitor of histone deacetylase 1 (HDAC1) and histone deacetylase 2 (HDAC2). By inhibiting these enzymes, this compound leads to an increase in the acetylation of histones, particularly at lysine 9 of histone H3 (H3K9ac) and lysine 12 of histone H4 (H4K12ac). This hyperacetylation of histones alters chromatin structure, making it more accessible to transcription factors and thereby modulating gene expression.[1] This document provides detailed protocols for the use of this compound in cell culture and subsequent analysis of histone acetylation levels by Western blot.
Data Presentation
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| Target(s) | HDAC1, HDAC2 | [1] |
| IC50 (HDAC1) | 21 nM | [1] |
| IC50 (HDAC2) | 100 nM | [1] |
| IC50 (HDAC3) | 11.48 µM | [1] |
| Recommended Cell Culture Concentration | 10 µM | [1] |
| Recommended Treatment Time | 24 hours | [1] |
| Observed Histone Marks | Increased H3K9ac, H4K12ac | [1][2] |
Signaling Pathway
The diagram below illustrates the mechanism of action of this compound. By selectively inhibiting HDAC1 and HDAC2, this compound prevents the removal of acetyl groups from histones. This results in histone hyperacetylation, leading to a more open chromatin structure and altered gene transcription.
References
Troubleshooting & Optimization
BRD6688 Technical Support Center: Solubility and Stock Solution Preparation
This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice for the preparation of BRD6688 solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1] It is soluble in DMSO at concentrations up to 100 mg/mL.[1] For in vitro experiments, it is advisable to use a freshly opened bottle of DMSO to avoid moisture contamination, which can affect compound solubility and stability.
Q2: I'm having trouble completely dissolving the this compound powder. What should I do?
A2: If you encounter solubility issues, the following steps are recommended:
-
Sonication: Sonicating the solution can help to break up any clumps of powder and facilitate dissolution.
-
Gentle Warming: Briefly warming the solution can also aid in dissolving the compound. However, it is crucial to avoid excessive heat to prevent potential degradation.
-
Vortexing: Vigorous vortexing can assist in the solubilization process.
Q3: My this compound stock solution in DMSO appears to have precipitated after being stored at -20°C. Is it still usable?
A3: Precipitation can sometimes occur when a concentrated stock solution is stored at low temperatures. Before use, it is essential to bring the vial to room temperature and ensure that the compound has completely redissolved. This can be achieved by vortexing or brief sonication. If the precipitate does not redissolve, it is advisable to prepare a fresh stock solution.
Q4: When I dilute my DMSO stock solution into an aqueous buffer for my experiment, a precipitate forms. How can I prevent this?
A4: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium. To mitigate this, it is recommended to perform serial dilutions of the DMSO stock in DMSO first, before making the final dilution into your aqueous buffer. This gradual reduction in the organic solvent concentration can help to prevent the compound from crashing out of solution.
Q5: What are the recommended storage conditions for this compound powder and stock solutions?
A5: Proper storage is crucial for maintaining the stability and activity of this compound.
-
Powder: Store the solid compound at -20°C for long-term storage.
-
Stock Solutions: For long-term storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C. For short-term storage, -20°C is acceptable.
Quantitative Data Summary
The following tables provide a summary of the solubility and recommended storage conditions for this compound.
Table 1: this compound Solubility
| Solvent | Solubility | Molar Equivalent | Notes |
| DMSO | 100 mg/mL | 354.18 mM | Ultrasonic treatment may be needed. Hygroscopic DMSO can impact solubility; use a fresh supply.[1] |
| Ethanol | ≤2 mg/mL | Sonication is recommended. |
Table 2: Storage Recommendations
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | Up to 3 years | |
| In Solvent | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles.[1] |
| In Solvent | -20°C | Up to 1 month | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 2.8234 mg of this compound (Molecular Weight: 282.34 g/mol ).
-
Dissolution: Add the appropriate volume of high-quality, anhydrous DMSO to the vial containing the this compound powder.
-
Solubilization: Vortex the solution thoroughly. If necessary, sonicate the vial in a water bath for a short period until the solid is completely dissolved.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store at -80°C for long-term storage.
Visual Guides
The following diagram illustrates the recommended workflow for preparing a this compound stock solution.
Caption: Workflow for preparing a this compound stock solution.
References
BRD6688 Technical Support Center: Troubleshooting and FAQs on Potential Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the potential off-target effects of BRD6688, a kinetically selective histone deacetylase 2 (HDAC2) inhibitor. The following information is intended to help researchers anticipate, troubleshoot, and interpret potential off-target effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity profile of this compound against different HDAC isoforms?
This compound is a potent and selective inhibitor of HDAC2, exhibiting kinetic selectivity over other Class I HDACs, particularly the highly homologous HDAC1.[1][2] Its selectivity is attributed to a slower off-rate from HDAC2 compared to HDAC1, resulting in a longer residence time on its primary target.[1]
Q2: Has a comprehensive kinase selectivity profile (kinome scan) for this compound been published?
Based on a comprehensive search of publicly available literature, a detailed kinome scan profiling the activity of this compound against a broad panel of kinases has not been published. While kinome scanning is a standard method to assess the selectivity of small molecule inhibitors, specific data for this compound is not currently available in the public domain.
Q3: Are there any known off-target effects of this compound outside of the HDAC family?
No specific, non-HDAC off-target activities for this compound have been reported in the available scientific literature. However, as with any small molecule inhibitor, the possibility of off-target interactions cannot be entirely excluded without a comprehensive screening panel. Researchers should interpret their results with this in consideration.
Q4: What are the expected on-target effects of this compound?
As a selective HDAC2 inhibitor, this compound is expected to increase the acetylation of histone proteins, specifically H4K12 and H3K9.[1] This leads to a more open chromatin structure and can alter gene expression. In neuronal cells, this activity has been linked to the rescue of memory defects in models of neurodegeneration.[1][3]
Q5: What are the potential toxicities associated with HDAC inhibitors as a class?
While specific preclinical toxicology data for this compound is not publicly available, common adverse effects observed with other HDAC inhibitors in clinical and preclinical studies include fatigue, nausea, and hematological toxicities such as thrombocytopenia and neutropenia. It is important to note that the selectivity profile of this compound may result in a different and potentially more favorable safety profile compared to less selective HDAC inhibitors.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected phenotype not consistent with HDAC2 inhibition. | Potential off-target activity of this compound. | - Confirm the expected on-target effect by measuring H3K9 and H4K12 acetylation levels. - Perform rescue experiments with a structurally distinct HDAC2 inhibitor. - If possible, conduct a targeted screen of pathways suspected to be involved. |
| Cellular toxicity at concentrations effective for HDAC2 inhibition. | Off-target toxicity or exaggerated on-target effects. | - Perform a dose-response curve to determine the therapeutic window. - Use a lower concentration of this compound for a longer duration. - Ensure the observed toxicity is not a known consequence of HDAC2 inhibition in your specific cell type. |
| Variability in experimental results. | Issues with compound stability or experimental setup. | - Prepare fresh stock solutions of this compound regularly. - Ensure consistent cell culture conditions and treatment protocols. - Include appropriate positive and negative controls in every experiment. |
| Lack of effect at expected concentrations. | Poor cell permeability or rapid metabolism of the compound. | - Verify the identity and purity of your this compound stock. - Increase the incubation time or concentration. - Although this compound is known to cross the blood-brain barrier, consider using a positive control compound with known permeability in your cell line.[1] |
Quantitative Data Summary
The following tables summarize the known quantitative data for this compound's activity against Class I HDACs.
Table 1: In Vitro Potency of this compound against Class I HDACs
| Target | IC50 (μM) |
| HDAC1 | 0.021 ± 0.013 |
| HDAC2 | 0.100 ± 0.048 |
| HDAC3 | 11.48 ± 2.54 |
Data extracted from Wagner, F. F., et al. (2015).[2]
Table 2: Kinetic Parameters of this compound for HDAC1 and HDAC2
| Target | Residence Time (t1/2, min) |
| HDAC1 | 65 |
| HDAC2 | 381 |
Data extracted from Wagner, F. F., et al. (2015).
Experimental Protocols
Protocol 1: Assessment of On-Target Activity by Western Blot for Histone Acetylation
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 μM) or vehicle control (DMSO) for the desired duration (e.g., 24 hours).
-
Histone Extraction: Harvest cells and perform histone extraction using a commercial kit or a standard acid extraction protocol.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of histone extracts on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against acetylated H3K9 (ac-H3K9) and acetylated H4K12 (ac-H4K12) overnight at 4°C. Use an antibody against total Histone H3 or H4 as a loading control.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop using an ECL substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the acetylated histone levels to the total histone levels.
Visualizations
Caption: Mechanism of action of this compound on histone acetylation.
Caption: Troubleshooting workflow for unexpected results with this compound.
References
BRD6688 stability in different experimental buffers
Welcome to the technical support center for BRD6688. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the stability and use of this selective HDAC2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of histone deacetylase 2 (HDAC2).[1] Its mechanism of action involves the inhibition of HDAC2, an enzyme that removes acetyl groups from histone proteins. By inhibiting HDAC2, this compound leads to an increase in histone acetylation, which alters chromatin structure and modulates the transcription of genes involved in processes such as learning and memory.[1]
Q2: What are the recommended solvents for dissolving this compound?
This compound is soluble in several organic solvents. For stock solutions, Dimethyl Sulfoxide (DMSO) is a common choice, with a solubility of up to 50 mg/mL.[2] It is also soluble in dimethyl formamide (DMF) at 30 mg/mL and to a lesser extent in ethanol (≤2 mg/mL).[2] Sonication may be recommended to aid dissolution.[2]
Q3: What are the recommended storage conditions for this compound?
For long-term stability, this compound powder should be stored at -20°C, where it is stable for at least three years.[2][3] Stock solutions in solvent can be stored at -80°C for up to one year.[2][4] For short-term storage of solutions (days to weeks), 0-4°C is acceptable.[1] It is generally not recommended to store aqueous solutions for long periods.
Q4: Is this compound stable in aqueous buffers?
Troubleshooting Guides
Issue 1: Compound Precipitation in Aqueous Buffer
Possible Cause:
-
Low aqueous solubility: this compound has limited solubility in purely aqueous solutions.
-
Buffer incompatibility: Certain buffer components may reduce the solubility of the compound.
-
Incorrect dilution: Adding the compound stock solution too quickly to the aqueous buffer can cause it to precipitate.
Troubleshooting Steps:
-
Optimize solvent concentration: Ensure that the final concentration of the organic solvent (e.g., DMSO) from your stock solution is compatible with your experimental system and does not exceed a level that affects cell viability or assay performance.
-
Serial dilution: Prepare intermediate dilutions of your stock solution in your experimental buffer. Add the compound dropwise while vortexing to ensure proper mixing.
-
Sonication: Brief sonication of the final working solution may help to redissolve small precipitates.
-
Test different buffers: If precipitation persists, consider testing the solubility of this compound in alternative buffer systems.
Issue 2: Inconsistent or No Compound Activity in Cell-Based Assays
Possible Cause:
-
Compound degradation: The compound may be degrading in the experimental buffer over the course of the assay, especially during long incubation times or at 37°C.
-
Incorrect concentration: Errors in dilution calculations or compound weighing can lead to a final concentration that is too low to elicit a biological response.
-
Cell health: The health and passage number of the cells can significantly impact their responsiveness to treatment.
-
Assay interference: Components of the assay system may interfere with the compound's activity.
Troubleshooting Steps:
-
Prepare fresh solutions: Always prepare fresh working solutions of this compound from a frozen stock immediately before each experiment.
-
Minimize incubation time: If compound stability is a concern, consider reducing the incubation time if the experimental design allows.
-
Verify concentration: Double-check all calculations and ensure the initial stock solution concentration is accurate.
-
Monitor cell health: Regularly check cells for viability and morphology. Use cells within a consistent and low passage number range.
-
Include proper controls: Always include positive and negative controls in your assay to validate the experimental setup. A known HDAC inhibitor can serve as a positive control.
Issue 3: High Background Signal in Biochemical Assays
Possible Cause:
-
Autofluorescence/luminescence of the compound: this compound itself might exhibit some intrinsic fluorescence or luminescence at the wavelengths used for detection.
-
Buffer interference: Some buffer components can contribute to the background signal.
-
Non-specific binding: The compound may be interacting non-specifically with assay components.
Troubleshooting Steps:
-
Run a compound-only control: Measure the signal of this compound in the assay buffer without the enzyme or substrate to determine its intrinsic signal. Subtract this background from your experimental values.
-
Optimize buffer choice: If the buffer is suspected to be the source of high background, test alternative buffer systems.
-
Adjust assay conditions: Varying the concentration of assay components (e.g., detergent) may help to reduce non-specific interactions.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Reference |
| DMSO | 50 mg/mL (177.09 mM) | [2] |
| Dimethyl Formamide (DMF) | 30 mg/mL (106.25 mM) | [2] |
| Ethanol | ≤2 mg/mL | [2] |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [3] |
Table 2: Estimated Stability of this compound in Different Experimental Buffers
Disclaimer: The following table provides a qualitative estimation of this compound stability based on the general chemical properties of ortho-aminoanilides and the potential for acid/base-catalyzed hydrolysis of the amide bond. Direct quantitative stability data for this compound in these specific buffers is not currently available. It is strongly recommended to prepare fresh solutions for each experiment.
| Buffer System | pH Range | Estimated Stability at Room Temperature (20-25°C) for 8 hours | Estimated Stability at 37°C for 24 hours |
| Acetate | 3.6 - 5.6 | Moderate to Low (Risk of acid-catalyzed hydrolysis) | Low (Increased risk of hydrolysis) |
| MES | 5.5 - 6.7 | Good | Moderate |
| Phosphate (PBS) | 6.5 - 7.5 | Good | Moderate |
| HEPES | 7.0 - 8.0 | Good | Moderate |
| Tris | 7.5 - 9.0 | Moderate (Potential for base-catalyzed hydrolysis) | Moderate to Low (Increased risk of hydrolysis) |
Experimental Protocols
Neuronal Histone Acetylation Assay
This protocol is adapted from a study that utilized this compound to assess its effect on histone acetylation in primary mouse neuronal cells.
1. Cell Culture and Treatment:
- Plate primary mouse neuronal cells at an appropriate density in a suitable culture vessel.
- Allow cells to adhere and grow for the desired period.
- Prepare a fresh working solution of this compound in the cell culture medium from a DMSO stock solution. The final DMSO concentration should be kept low (e.g., <0.1%) to avoid solvent-induced toxicity.
- Treat the cells with various concentrations of this compound or vehicle control for the desired time (e.g., 24 hours).
2. Cell Lysis and Histone Extraction:
- After treatment, wash the cells with ice-cold PBS.
- Lyse the cells using a suitable lysis buffer containing protease and HDAC inhibitors to preserve the acetylation status of the histones.
- Isolate the nuclear fraction by centrifugation.
- Extract histones from the nuclear pellet using an acid extraction method (e.g., with 0.2 N HCl).
3. Western Blot Analysis:
- Determine the protein concentration of the histone extracts using a protein assay (e.g., BCA assay).
- Separate equal amounts of histone proteins by SDS-PAGE.
- Transfer the proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
- Incubate the membrane with a primary antibody specific for the acetylated histone mark of interest (e.g., anti-acetyl-H3K9 or anti-acetyl-H4K12).
- Incubate with an appropriate HRP-conjugated secondary antibody.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate.
- Normalize the signal to a loading control, such as total histone H3 or H4.
Mandatory Visualizations
Caption: Simplified signaling pathway showing HDAC2-mediated gene repression and its inhibition by this compound.
Caption: General experimental workflow for using this compound in cell-based assays.
References
troubleshooting inconsistent results with BRD6688
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using BRD6688, a selective inhibitor of histone deacetylase 2 (HDAC2). This guide is intended for researchers, scientists, and drug development professionals to address common issues and ensure consistent experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective inhibitor of histone deacetylase 2 (HDAC2).[1][2][3] Its primary mechanism of action is to block the enzymatic activity of HDAC2, which is responsible for removing acetyl groups from histone proteins.[4][5][6] By inhibiting HDAC2, this compound leads to an increase in histone acetylation (hyperacetylation), particularly on H3K9 and H4K12.[2][3][7] This hyperacetylation results in a more relaxed chromatin structure, making DNA more accessible for transcription and thus altering gene expression.[5][6]
Q2: What are the common applications of this compound?
This compound is primarily used in neuroscience research as a tool to study the role of HDAC2 in learning, memory, and synaptic plasticity.[2][3] It has been shown to rescue memory deficits in mouse models of neurodegeneration.[2][3] Given its mechanism of action, it can also be used in cancer research and other areas where the modulation of gene expression through HDAC inhibition is of interest.[6]
Q3: How should I store and handle this compound?
For long-term storage, this compound powder should be stored at -20°C for up to 3 years.[8] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or -20°C for up to 1 month.[1] When preparing stock solutions, use a suitable solvent like DMSO.[8]
Q4: What is a typical working concentration for this compound in cell culture experiments?
The optimal working concentration of this compound can vary depending on the cell type and the specific assay. A common starting point for cell-based assays is a concentration of 10 µM.[2][9] However, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Troubleshooting Inconsistent Results
Inconsistent results with this compound can arise from various factors, from compound handling to experimental execution. This section provides a guide to troubleshooting common issues.
Problem 1: High Variability Between Replicates
High variability between replicates is a common issue in cell-based assays and can obscure the true effect of this compound.[10]
Possible Causes & Solutions
| Possible Cause | Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and a consistent pipetting technique.[10] |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Inaccurate Compound Dilution | Prepare fresh serial dilutions of this compound for each experiment. Vortex stock solutions before making dilutions.[8] |
| Cell Passage Number | High passage numbers can lead to phenotypic drift. Use cells within a consistent and low passage number range for all experiments.[10][11] |
Problem 2: No Observable Effect of this compound
If you do not observe the expected biological effect after treating cells with this compound, consider the following factors.
Possible Causes & Solutions
| Possible Cause | Solution |
| Suboptimal Compound Concentration | Perform a dose-response experiment to determine the optimal concentration. Start with a broad range (e.g., 0.1 µM to 25 µM). |
| Insufficient Treatment Time | The time required to observe an effect can vary. Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration. |
| Compound Instability | Ensure proper storage of this compound stock solutions.[1] Avoid repeated freeze-thaw cycles.[8] Prepare fresh dilutions for each experiment. |
| Low HDAC2 Expression in Cell Line | Confirm the expression of HDAC2 in your cell line using Western blot or qPCR. If expression is low, the effect of a selective inhibitor may be minimal. |
| Cell Line Insensitivity | Some cell lines may be inherently resistant to HDAC inhibitors. Consider testing a different cell line known to be responsive to HDAC inhibition. |
Problem 3: Inconsistent Western Blot Results for Histone Acetylation
Western blotting is a key method to verify the activity of this compound by measuring changes in histone acetylation. Inconsistent results are a frequent challenge.[12][13][14]
Possible Causes & Solutions
| Possible Cause | Solution |
| Poor Sample Preparation | Use fresh lysis buffer with protease and phosphatase inhibitors.[15] Ensure complete cell lysis and accurate protein quantification.[12] |
| Suboptimal Antibody Performance | Use antibodies specific for the acetylated histone marks of interest (e.g., Ac-H3K9, Ac-H4K12).[12] Optimize primary and secondary antibody concentrations.[16] |
| Inefficient Protein Transfer | Verify transfer efficiency using Ponceau S staining.[14][17] Optimize transfer time and voltage based on the molecular weight of histones.[17] |
| Inconsistent Gel Loading | Load equal amounts of protein in each lane. Use a reliable housekeeping protein (e.g., total Histone H3 or β-actin) to normalize for loading differences.[13] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay
This protocol describes how to perform a dose-response experiment to determine the cytotoxic effects of this compound and identify a suitable concentration range for subsequent experiments.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well clear-bottom black plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Include a DMSO-only vehicle control.
-
Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate as recommended by the manufacturer.
-
Measure luminescence using a plate reader.
-
Plot the cell viability data against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Western Blot Analysis of Histone Acetylation
This protocol details the steps for detecting changes in histone acetylation levels following this compound treatment.
Materials:
-
Cells treated with this compound and vehicle control
-
RIPA lysis buffer supplemented with protease and HDAC inhibitors (e.g., Trichostatin A, Sodium Butyrate)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-Total Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells with supplemented RIPA buffer on ice.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 10.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize the acetylated histone levels to the total histone levels.
Data Presentation
Table 1: Example Dose-Response Data for this compound
This table summarizes hypothetical data from a cell viability assay to determine the IC50 of this compound in two different cell lines after 48 hours of treatment.
| Cell Line | This compound IC50 (µM) |
| SH-SY5Y (Human Neuroblastoma) | 12.5 |
| HeLa (Human Cervical Cancer) | 25.8 |
Table 2: Example Quantification of Histone Acetylation from Western Blot
This table shows example data for the fold change in histone acetylation after treating cells with 10 µM this compound for 24 hours.
| Histone Mark | Fold Change (this compound vs. Vehicle) |
| Acetyl-Histone H3 (K9) | 3.2 |
| Acetyl-Histone H4 (K12) | 2.8 |
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound leading to altered gene expression.
Experimental Workflow for Troubleshooting Inconsistent Western Blot Results
Caption: A logical workflow for troubleshooting inconsistent Western blot results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Kinetically selective inhibitors of histone deacetylase 2 (HDAC2) as cognition enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetically selective inhibitors of histone deacetylase 2 (HDAC2) as cognition enhancers - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Histone Deacetylase (HDAC) Inhibitors - Emerging Roles in Neuronal Memory, Learning, Synaptic Plasticity and Neural Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
- 6. What are HDAC inhibitors and how do they work? [synapse.patsnap.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. file.selleckchem.com [file.selleckchem.com]
- 9. Use of a small molecule cell cycle inhibitor to control cell growth and improve specific productivity and product quality of recombinant proteins in CHO cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 12. researchgate.net [researchgate.net]
- 13. The necessity of and strategies for improving confidence in the accuracy of western blots - PMC [pmc.ncbi.nlm.nih.gov]
- 14. blog.mblintl.com [blog.mblintl.com]
- 15. bitesizebio.com [bitesizebio.com]
- 16. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 17. Western blot troubleshooting guide! [jacksonimmuno.com]
BRD6688 In Vivo Optimal Dose Determination: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for determining the optimal in vivo dose of BRD6688, a selective histone deacetylase 2 (HDAC2) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of histone deacetylase 2 (HDAC2).[1][2] Histone deacetylases are enzymes that remove acetyl groups from lysine residues on histones and other proteins, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDAC2, this compound promotes histone hyperacetylation, leading to a more open chromatin state and the transcription of genes involved in processes like synaptic plasticity and memory formation.[3] this compound exhibits kinetic selectivity for HDAC2, meaning it has a longer residence time on HDAC2 compared to the highly homologous HDAC1, contributing to its functional selectivity in vivo.
Q2: What is a recommended starting dose for in vivo studies with this compound in mice?
Based on published preclinical studies in a CK-p25 mouse model of neurodegeneration, a dose of 1 mg/kg administered once daily via intraperitoneal (IP) injection has been shown to be effective and well-tolerated.[3] A higher dose of 10 mg/kg has also been tested, but it was associated with tolerability issues, including mortality in some animals. Therefore, it is recommended to start with a dose of 1 mg/kg and perform a dose-escalation study if a stronger effect is needed, with careful monitoring for any adverse effects.
Q3: How can I assess target engagement of this compound in vivo?
The most common method to assess target engagement of HDAC inhibitors like this compound in vivo is to measure the level of histone acetylation in the target tissue. An increase in the acetylation of specific histone residues, such as H4K12 and H3K9, serves as a pharmacodynamic biomarker of HDAC inhibition.[3][4] This is typically done by collecting the tissue of interest (e.g., hippocampus for neurodegeneration models) from treated and vehicle control animals and performing a Western blot analysis using antibodies specific for the acetylated histones.
Q4: What are the known downstream effects of HDAC2 inhibition by this compound?
Inhibition of HDAC2 has been shown to upregulate the expression of genes involved in synaptic plasticity and memory formation.[3][5][6][7] In neurodegenerative models, this can lead to a rescue of cognitive deficits. HDAC2 has been shown to be associated with the promoters of genes such as bdnf (brain-derived neurotrophic factor) and c-fos, which are crucial for neuronal function and memory.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor solubility of this compound | Improper vehicle composition or preparation. | Use the recommended vehicle: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2] Ensure complete dissolution by vortexing and/or sonicating the solution. Prepare fresh on the day of use. |
| Toxicity or adverse effects in animals (e.g., weight loss, lethargy) | The dose of this compound may be too high. | Start with a lower dose (e.g., 1 mg/kg) and carefully monitor the animals daily for any signs of toxicity. If adverse effects are observed, consider reducing the dose or the frequency of administration. A 10 mg/kg dose has been reported to have tolerability issues.[3] |
| High variability in experimental results | Inconsistent drug administration, animal handling, or biological differences between animals. | Ensure accurate and consistent dosing for all animals. Handle all animals in the same manner to minimize stress. Use a sufficient number of animals per group to account for biological variability and ensure statistical power. |
| Lack of efficacy or target engagement | Insufficient dose, poor bioavailability, or incorrect timing of tissue collection. | Consider a dose-escalation study to determine if a higher dose is more effective, while carefully monitoring for toxicity. Assess the pharmacokinetic profile of this compound in your specific animal model to ensure adequate brain penetration.[8] For pharmacodynamic studies, collect tissues at a time point when target engagement is expected to be maximal. |
| Difficulty in detecting changes in histone acetylation | Suboptimal tissue processing or Western blotting technique. | Follow a validated protocol for histone extraction from brain tissue.[5][6][9] Use high-quality antibodies specific for the acetylated histone marks of interest. Ensure proper loading controls (e.g., total histone H3 or H4) are used for accurate quantification.[5][6] |
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 (nM) | Residence Time (t1/2, min) |
| HDAC1 | 21 | 65 |
| HDAC2 | 100 | 381 |
| HDAC3 | 11,480 | Not Reported |
Data from Wagner et al., 2014.
Table 2: In Vivo Efficacy of this compound in a CK-p25 Mouse Model of Neurodegeneration
| Dose (mg/kg, i.p., daily) | Key Efficacy Outcome | Target Engagement (Histone Acetylation) | Tolerability |
| 1 | Rescued memory deficits in contextual fear conditioning. | Increased H4K12 and H3K9 acetylation in the hippocampus.[3][4] | Well-tolerated. |
| 10 | Not explicitly reported for efficacy, but target engagement is expected to be higher. | Simulated target engagement profiles suggest significant HDAC2 inhibition. | Associated with mortality in some animals.[3] |
Experimental Protocols
Protocol 1: In Vivo Administration of this compound
-
Preparation of Dosing Solution:
-
Prepare a stock solution of this compound in DMSO.
-
For a final dosing solution, use the following vehicle composition: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2]
-
Add the components sequentially and ensure complete dissolution at each step. Sonication may be used to aid dissolution.
-
Prepare the dosing solution fresh on the day of administration.
-
-
Administration:
-
The recommended route of administration is intraperitoneal (IP) injection.
-
Administer the appropriate volume of the dosing solution to achieve the desired dose (e.g., 1 mg/kg).
-
The frequency of administration in efficacy studies has been once daily.[3]
-
The duration of treatment will depend on the specific experimental design. In the CK-p25 mouse model, treatment was for 10 consecutive days.[10]
-
Protocol 2: Assessment of Target Engagement by Western Blot for Histone Acetylation
-
Tissue Collection and Histone Extraction:
-
At the desired time point after the final dose, euthanize the animals and rapidly dissect the brain region of interest (e.g., hippocampus).
-
Immediately freeze the tissue in liquid nitrogen and store at -80°C until use.
-
Follow a standard protocol for histone extraction from brain tissue, which typically involves nuclear isolation followed by acid extraction.[5][6][9]
-
-
Western Blotting:
-
Determine the protein concentration of the histone extracts using a suitable assay (e.g., BCA assay).
-
Separate equal amounts of histone proteins by SDS-PAGE using a high-percentage polyacrylamide gel (e.g., 15%) for better resolution of low molecular weight histones.
-
Transfer the proteins to a PVDF or nitrocellulose membrane (0.2 µm pore size is recommended for histones).[11]
-
Block the membrane with 5% BSA in TBST.
-
Incubate the membrane with primary antibodies specific for the acetylated histone of interest (e.g., anti-acetyl-H4K12, anti-acetyl-H3K9) and a loading control (e.g., anti-total H3 or anti-total H4).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities and normalize the acetylated histone signal to the total histone signal.[6]
-
Visualizations
Caption: HDAC2 signaling in neurons and the effect of this compound.
Caption: Experimental workflow for in vivo testing of this compound.
References
- 1. HDAC2 negatively regulates memory formation and synaptic plasticity [ideas.repec.org]
- 2. Kinetically selective inhibitors of histone deacetylase 2 (HDAC2) as cognition enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HDAC2 negatively regulates memory ... | Article | H1 Connect [archive.connect.h1.co]
- 4. An in vivo model for the neurodegenerative effects of beta amyloid and protection by substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HDAC2 negatively regulates memory formation and synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HDAC2 Negatively Regulates Memory Formation and Synaptic Plasticity [dash.harvard.edu]
- 7. [PDF] HDAC2 negatively regulates memory formation and synaptic plasticity | Semantic Scholar [semanticscholar.org]
- 8. Challenges of developing small-molecule kinase inhibitors for brain tumors and the need for emphasis on free drug levels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Epigenetic Changes in the Brain: Measuring Global Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Histone Immunoblotting Protocol | Rockland [rockland.com]
long-term storage and stability of BRD6688
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, stability, and effective use of BRD6688.
Frequently Asked Questions (FAQs)
1. What is the recommended way to store this compound?
For optimal long-term stability, this compound should be stored as a solid (powder) at -20°C.[1][2][3][4] Under these conditions, the compound is stable for at least four years.[1] If short-term storage of a few days to weeks is necessary, the solid can be kept in a dry, dark environment at 0-4°C.[2]
2. How should I store this compound once it is in solution?
Stock solutions of this compound should be aliquoted into tightly sealed vials to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months, or at -20°C for up to 1 month.[5] It is generally not recommended to store peptide solutions for long periods. For in vivo experiments, it is best to prepare the working solution fresh on the day of use.[5]
3. What solvents can I use to dissolve this compound?
This compound is soluble in several common laboratory solvents. For high concentrations, DMSO and dimethyl formamide (DMF) are recommended.[1][3][4] It is less soluble in ethanol.[1][3][4]
4. What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of histone deacetylase 2 (HDAC2).[2] By inhibiting HDAC2, it prevents the removal of acetyl groups from histone proteins, leading to an increase in histone acetylation, particularly at H4K12 and H3K9.[4] This increased acetylation is associated with a more open chromatin structure and enhanced gene transcription. This compound exhibits kinetic selectivity, meaning it has a much longer residence time on HDAC2 compared to the highly similar HDAC1, leading to a more sustained inhibition of its target.[1][3]
Quantitative Data Summary
| Parameter | Value | Source |
| Storage (Solid) | -20°C (long-term) | [1][2][3][4] |
| 0-4°C (short-term) | [2] | |
| Stability (Solid) | ≥ 4 years at -20°C | [1] |
| Storage (Solution) | -80°C (up to 6 months) | [5] |
| -20°C (up to 1 month) | [5] | |
| Solubility in DMSO | 30 mg/mL | [1][3][4] |
| Solubility in DMF | 30 mg/mL | [1][3][4] |
| Solubility in Ethanol | ≤2 mg/mL | [1][3][4] |
| IC50 (HDAC1) | 21 nM | [1] |
| IC50 (HDAC2) | 29 nM - 100 nM | [1][2] |
| IC50 (HDAC3) | 11.48 µM | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Equilibrate: Allow the vial of solid this compound to warm to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For example, to make 1 mL of a 10 mM stock solution of this compound (Molecular Weight: 282.34 g/mol ), dissolve 2.82 mg of the compound in 1 mL of DMSO.
-
Solubilization: Vortex the solution thoroughly. Gentle warming in a 45-60°C water bath or brief sonication can be used to aid dissolution if necessary.[6]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store the aliquots at -80°C.
Protocol 2: Preparation of Working Solution for Cell-Based Assays
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in DMSO to achieve intermediate concentrations. It is recommended to perform these initial dilutions in DMSO rather than directly in aqueous media to prevent precipitation.
-
Final Dilution: Add the final diluted DMSO sample to your cell culture medium. The final concentration of DMSO in the cell culture should be kept low, typically below 0.5%, to avoid cellular toxicity.[7] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiment.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Compound precipitates out of solution when added to aqueous buffer or media. | The compound has low aqueous solubility. | Perform serial dilutions in DMSO first to lower the concentration before adding to the aqueous solution. Ensure the final DMSO concentration in the aqueous solution is as low as possible. |
| Inconsistent or no effect observed in experiments. | Improper storage leading to compound degradation. | Ensure the solid compound and stock solutions are stored at the recommended temperatures and protected from light and moisture. Avoid repeated freeze-thaw cycles by aliquoting stock solutions. |
| Inaccurate concentration of the stock solution. | Recalculate the amount of compound and solvent used. If possible, verify the concentration using a spectrophotometer. | |
| Insufficient incubation time. | For enzymatic assays, ensure full inhibition is achieved by incubating with this compound for an adequate amount of time (e.g., 1 hour for HDAC enzymes) before starting the reaction.[3] | |
| High background in colorimetric or fluorescent assays. | The assay well is not washed sufficiently. | Ensure all washing steps in the protocol are performed thoroughly. |
| Overdevelopment of the signal. | Reduce the development time for the final detection step. | |
| No signal in a cellular assay. | The compound is not cell-permeable. | This compound is known to cross the blood-brain barrier, suggesting good cell permeability.[1] However, if issues persist, consider using a positive control HDAC inhibitor with known cell permeability. |
| The protein of interest is not expressed or the pathway is not active in the cell line used. | Confirm the expression of HDAC2 and the relevant downstream targets in your cell model. |
Visualizations
Caption: Mechanism of action of this compound as an HDAC2 inhibitor.
Caption: A typical workflow for a cell-based experiment using this compound.
References
Validation & Comparative
A Comparative Guide to HDAC Inhibition: BRD6688 vs. SAHA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent histone deacetylase (HDAC) inhibitors: BRD6688, a selective HDAC2 inhibitor, and Suberoylanilide Hydroxamic Acid (SAHA), a pan-HDAC inhibitor. This document aims to be an objective resource, presenting experimental data, detailed protocols, and visual aids to assist researchers in selecting the appropriate tool for their specific scientific inquiries.
Introduction to HDAC Inhibition
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. By removing acetyl groups from lysine residues on histones and other non-histone proteins, HDACs induce a more compact chromatin structure, generally leading to transcriptional repression.[1] Dysregulation of HDAC activity has been implicated in various diseases, including cancer and neurological disorders, making them attractive therapeutic targets.
HDAC inhibitors counteract this process, leading to hyperacetylation of histones, a more open chromatin structure, and the re-expression of silenced genes, such as tumor suppressors.[1] This guide focuses on two distinct types of HDAC inhibitors: the isoform-selective this compound and the pan-inhibitor SAHA.
Mechanism of Action
This compound is a potent and selective inhibitor of HDAC2.[2] Its mechanism of action is centered on its specific interaction with the active site of the HDAC2 enzyme. Notably, this compound exhibits kinetic selectivity, or biased residence time, for HDAC2 over the highly homologous HDAC1 isoform.[3] This prolonged engagement with HDAC2 leads to a sustained inhibition of its deacetylase activity.
SAHA (Vorinostat) , in contrast, is a pan-HDAC inhibitor, acting on multiple HDAC isoforms across Class I and Class II.[4] Its hydroxamic acid moiety chelates the zinc ion in the active site of HDAC enzymes, a common mechanism for many HDAC inhibitors, thereby blocking their catalytic function.[5] This broad activity profile results in a widespread increase in protein acetylation.
Comparative Performance Data
The following tables summarize the quantitative data on the inhibitory activity and cellular effects of this compound and SAHA.
Table 1: HDAC Isoform Selectivity (IC50 Values)
| Inhibitor | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC6 (nM) | HDAC8 (nM) | Other HDACs |
| This compound | 21 | 100 | 11,400 | - | - | Selective for HDAC1/2 over other isoforms |
| SAHA | 10 | 251 | 20 | ~30-60 | ~400-830 | Broad activity against Class I and II HDACs |
Table 2: Cellular Effects and Efficacy
| Feature | This compound | SAHA (Vorinostat) |
| Primary Cellular Effect | Increases H4K12 and H3K9 histone acetylation in neuronal cells.[3] | Induces global histone and non-histone protein hyperacetylation. |
| Therapeutic Application (Preclinical/Clinical) | Rescues memory deficits in mouse models of neurodegeneration.[3] | FDA-approved for the treatment of cutaneous T-cell lymphoma.[4] Investigated in various other cancers. |
| Reported Cellular Pathways Affected | Primarily linked to synaptic plasticity and memory formation.[3] | Apoptosis (via Akt/FOXO3a and p53 pathways), cell cycle arrest, angiogenesis inhibition.[4][5][6] |
Off-Target Effects
A critical consideration in drug development is the potential for off-target interactions.
This compound has been reported to have high specificity against a broad panel of biological targets, suggesting a favorable off-target profile.[3] However, comprehensive public data from broad kinase or other enzyme panel screens are not widely available.
SAHA , as a pan-HDAC inhibitor with a reactive hydroxamic acid group, has known off-target effects. It has been shown to interact with other zinc-containing enzymes, such as carbonic anhydrases. Furthermore, recent proteomic studies have identified the metallo-beta-lactamase domain-containing protein 2 (MBLAC2) as a common off-target for hydroxamate-based HDAC inhibitors, including SAHA.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of this compound and SAHA.
HDAC Activity Assay (HDAC-Glo™ I/II Assay)
This protocol is adapted from the Promega HDAC-Glo™ I/II Assay technical manual and is suitable for measuring the activity of Class I and II HDACs.
Materials:
-
HDAC-Glo™ I/II Reagent (Promega)
-
HDAC-Glo™ I/II Buffer (Promega)
-
White-walled multi-well plates suitable for luminescence measurements
-
Purified HDAC enzyme or cell lysate
-
This compound, SAHA, or other test compounds
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare the HDAC-Glo™ I/II Reagent by adding the HDAC-Glo™ I/II Buffer to the lyophilized HDAC-Glo™ I/II Substrate, followed by the addition of the Developer Reagent, according to the manufacturer's instructions.
-
Assay Setup:
-
In a white-walled 96-well plate, add 40 µL of HDAC-Glo™ I/II Buffer.
-
Add 10 µL of diluted test compound (this compound or SAHA) at various concentrations. For the no-inhibitor control, add 10 µL of vehicle (e.g., DMSO).
-
Add 50 µL of diluted HDAC enzyme or cell lysate. For the no-enzyme control, add 50 µL of assay buffer.
-
-
Reaction Incubation: Mix the plate gently and incubate at room temperature for 30 minutes.
-
Signal Development: Add 100 µL of prepared HDAC-Glo™ I/II Reagent to each well.
-
Luminescence Reading: Mix the plate on an orbital shaker for 1-2 minutes and then incubate at room temperature for 15-30 minutes to allow the luminescent signal to stabilize. Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control. Determine IC50 values by plotting percent inhibition versus log-transformed compound concentration and fitting the data to a four-parameter logistic curve.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing cell viability based on mitochondrial metabolic activity.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound, SAHA, or other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and SAHA in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle-only control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well. Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well. Mix thoroughly by pipetting or shaking to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Calculate cell viability as a percentage of the vehicle-treated control. Determine the IC50 values for cell growth inhibition.
Western Blot for Histone Acetylation
This protocol describes the detection of changes in histone H3 lysine 9 (H3K9) and histone H4 lysine 12 (H4K12) acetylation following inhibitor treatment.
Materials:
-
Cells of interest
-
This compound, SAHA, or other test compounds
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-H3K9, anti-acetyl-H4K12, anti-total H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound or SAHA for the desired time. Harvest and lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins on a 15% SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-acetyl-H3K9 and anti-acetyl-H4K12, diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of acetylated histones to the total histone levels to determine the relative increase in acetylation.
Visualizations
The following diagrams illustrate a key signaling pathway affected by HDAC inhibition and a typical experimental workflow.
Caption: SAHA-induced apoptosis pathway.
Caption: Western Blot Workflow.
Conclusion
The choice between this compound and SAHA for HDAC inhibition studies depends heavily on the research question. This compound offers a targeted approach, making it an excellent tool for dissecting the specific roles of HDAC2, particularly in the context of neuroscience and memory formation. Its selectivity likely contributes to a more favorable off-target profile, which is advantageous for mechanistic studies.
SAHA, as a pan-HDAC inhibitor, provides a broader impact on cellular acetylation and has well-established anti-cancer properties. It is a valuable tool for studies where the goal is to achieve a global increase in acetylation or to investigate the combined effects of inhibiting multiple HDAC isoforms. Researchers should be mindful of its known off-target effects and consider appropriate controls.
This guide provides a foundation for understanding the key differences between these two important HDAC inhibitors. The provided data and protocols should aid in the design and execution of rigorous and reproducible experiments in the field of epigenetics and drug discovery.
References
- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Kinetically selective inhibitors of histone deacetylase 2 (HDAC2) as cognition enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone Deacetylase (HDAC) Inhibitor, Suberoylanilide Hydroxamic Acid (SAHA), Induces Apoptosis in Prostate Cancer Cell Lines via the Akt/FOXO3a Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Dissection of Anti-tumor Activity of Histone Deacetylase Inhibitor SAHA in Nasopharyngeal Carcinoma Cells via Quantitative Phosphoproteomics [frontiersin.org]
- 6. Inhibitors of histone deacetylase (HDAC) restore the p53 pathway in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
BRD6688 vs. Romidepsin: A Comparative Guide to HDAC2 Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of BRD6688 and romidepsin, focusing on their selectivity for histone deacetylase 2 (HDAC2). The information presented is supported by experimental data to assist researchers in selecting the appropriate tool compound for their studies.
Executive Summary
This compound is a novel ortho-aminoanilide that exhibits kinetic selectivity for HDAC2, demonstrating a longer residence time on this isoform compared to the highly homologous HDAC1. This property makes it a valuable tool for investigating the specific biological roles of HDAC2. Romidepsin, a cyclic depsipeptide, is a potent, FDA-approved anticancer agent that functions as a class I-selective HDAC inhibitor, with strong activity against both HDAC1 and HDAC2. While both compounds potently inhibit HDAC2, their selectivity profiles and mechanisms of action differ significantly, influencing their suitability for various research applications.
Data Presentation
Table 1: Comparison of In Vitro Potency (IC50)
The following table summarizes the 50% inhibitory concentrations (IC50) of this compound and romidepsin against class I HDAC isoforms. It is important to note that these values are compiled from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.
| Compound | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (µM) | HDAC4 IC50 (nM) | HDAC6 IC50 (µM) |
| This compound | 21[1] | 100[1] | 11.48[1] | Not Reported | Not Reported |
| Romidepsin | 36[2][3] | 47[2][3] | Not Reported | 510[2][3] | 1.4[2][3] |
Table 2: Comparison of Kinetic Selectivity
A key differentiator between this compound and romidepsin is their kinetic binding properties. This compound was specifically designed to have a longer residence time on HDAC2 compared to HDAC1.
| Compound | Target | Residence Time (t½, min) | Kinetic Selectivity (HDAC2/HDAC1) |
| This compound | HDAC1 | 65[4] | 6-fold for HDAC2[4] |
| HDAC2 | 381[4] | ||
| Romidepsin | HDAC1 | Extremely slow dissociation[5] | Not Reported |
Experimental Protocols
Biochemical HDAC Inhibition Assay (IC50 Determination)
The inhibitory potency of this compound and romidepsin against purified recombinant human HDAC isoforms is typically determined using a fluorogenic assay.
-
Enzyme and Substrate Preparation : Recombinant human HDAC1, HDAC2, and HDAC3 enzymes are purified. A fluorogenic substrate, such as Boc-Lys(Ac)-AMC, is used.
-
Inhibitor Preparation : this compound and romidepsin are serially diluted to a range of concentrations.
-
Assay Reaction : The HDAC enzyme is incubated with the inhibitor for a defined period (e.g., 15-30 minutes) at 37°C in an assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Substrate Addition : The fluorogenic substrate is added to initiate the enzymatic reaction, and the mixture is incubated for a specific time (e.g., 30-60 minutes) at 37°C.
-
Development : A developer solution containing a protease (e.g., trypsin) and a pan-HDAC inhibitor (to stop the reaction) is added. The protease cleaves the deacetylated substrate, releasing the fluorophore (AMC).
-
Fluorescence Measurement : The fluorescence is measured using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 360 nm excitation and 460 nm emission for AMC).
-
Data Analysis : The IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.
Kinetic Binding Analysis (Residence Time Determination)
The kinetic selectivity of HDAC inhibitors can be assessed using methods like the jump-dilution assay or Bioluminescence Resonance Energy Transfer (BRET).
Jump-Dilution Method:
-
Complex Formation : The HDAC enzyme is incubated with a saturating concentration of the inhibitor (e.g., 10x IC50) to allow for the formation of the enzyme-inhibitor complex.
-
Rapid Dilution : The enzyme-inhibitor mixture is rapidly diluted (e.g., 100-fold) into a solution containing the assay components, including the fluorogenic substrate.
-
Continuous Monitoring : The recovery of enzyme activity is monitored continuously by measuring the increase in fluorescence over time as the inhibitor dissociates from the enzyme.
-
Data Analysis : The rate of recovery of enzyme activity is fitted to an appropriate kinetic model to determine the dissociation rate constant (k_off). The residence time (t½) is calculated as ln(2)/k_off.[6]
Intracellular BRET Assay:
-
Cell Line Preparation : Cells are engineered to express the target HDAC fused to a luciferase reporter (e.g., NanoLuc).
-
Equilibration : The cells are equilibrated with a near-saturating concentration of the unlabeled inhibitor.
-
Washout and Tracer Addition : Unbound inhibitor is washed away, and a fluorescent tracer that binds to the same target is added at a near-saturating concentration.
-
BRET Measurement : The BRET signal, resulting from energy transfer from the luciferase to the fluorescent tracer upon binding, is measured over time. The rate at which the BRET signal increases reflects the dissociation rate of the unlabeled inhibitor.[5][7]
Mandatory Visualization
Caption: Simplified signaling pathways influenced by HDAC2 inhibition.
Caption: Workflow for determining HDAC inhibitor potency and residence time.
Concluding Remarks
The choice between this compound and romidepsin for HDAC2-related research depends on the specific experimental goals.
-
This compound is the preferred tool for studies aiming to dissect the specific functions of HDAC2, particularly when its prolonged engagement with the target is desired to observe downstream biological effects. Its kinetic selectivity for HDAC2 over the highly similar HDAC1 is its most significant advantage.[4]
-
Romidepsin is a potent, clinically relevant inhibitor of class I HDACs, making it suitable for studies investigating the broader consequences of inhibiting both HDAC1 and HDAC2. Its established use in cancer therapy provides a strong rationale for its use in preclinical oncology research.[2][3]
Researchers should carefully consider the desired selectivity profile and the nature of their experimental questions when selecting between these two valuable chemical probes.
References
- 1. This compound () for sale [vulcanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The HDAC inhibitor romidepsin renders liver cancer vulnerable to RTK targeting and immunologically active - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetically selective inhibitors of histone deacetylase 2 (HDAC2) as cognition enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Target engagement and drug residence time can be observed in living cells with BRET - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Pharmacological and Genetic Inhibition of HDAC2 for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals objectively comparing pharmacological and genetic methods of HDAC2 inhibition, supported by experimental data.
Histone deacetylase 2 (HDAC2) is a critical epigenetic regulator involved in a myriad of cellular processes, including transcription, cell cycle control, and apoptosis.[1][2] Its dysregulation is implicated in various diseases, particularly cancer, making it a prominent therapeutic target.[2][3] Researchers aiming to investigate the function of HDAC2 or develop therapies targeting it are faced with a fundamental choice: to inhibit its activity using small molecule inhibitors (pharmacological inhibition) or to reduce or eliminate its expression through genetic manipulation. This guide provides a detailed comparison of these two approaches, presenting quantitative data, experimental protocols, and visual diagrams to aid in the selection of the most appropriate method for specific research needs.
Data Presentation: A Quantitative Comparison
The choice between pharmacological and genetic inhibition of HDAC2 often hinges on the desired specificity, duration of effect, and potential for off-target or compensatory effects. The following tables summarize key quantitative data extracted from various studies to facilitate a direct comparison.
| Method | Technology | Typical Efficacy | Specificity | Key Advantages | Key Disadvantages | Relevant Citations |
| Pharmacological Inhibition | Small Molecule Inhibitors (e.g., Romidepsin, Entinostat, ACY-957) | IC50 values in the nanomolar to micromolar range. | Varies from pan-HDAC inhibitors to class-selective and isoform-selective compounds. Even selective inhibitors can have off-targets.[4] | - Dose-dependent and reversible.- Rapid onset of action.- Applicable in a wide range of cell types and in vivo models. | - Potential for off-target effects.[4]- Can be difficult to achieve sustained inhibition in vivo.- May not fully mimic the loss of the protein scaffold function. | [4][5][6][7][8] |
| Genetic Inhibition (Transient) | siRNA (small interfering RNA) | 70-90% knockdown of mRNA and protein levels.[9] | Highly specific to the target mRNA sequence, but off-target effects are possible. | - High degree of specificity.- Relatively simple and rapid to implement for transient knockdown. | - Transient effect (typically 3-7 days).[10]- Transfection efficiency can vary between cell types.- Potential for off-target effects through microRNA-like activity.[10] | [9][10][11][12][13] |
| Genetic Inhibition (Stable) | shRNA (short hairpin RNA) | Stable, long-term knockdown. | Similar specificity to siRNA, with potential for off-target effects. | - Enables long-term or inducible gene silencing.- Can be used to create stable cell lines or transgenic animals. | - Potential for off-target effects and cellular toxicity.[10]- Integration into the genome can have insertional mutagenesis effects.- Knockdown efficiency can vary. | [8][10][11][13][14][15] |
| Genetic Inhibition (Permanent) | CRISPR-Cas9 | Complete gene knockout. | Highly specific, but off-target mutations can occur. | - Permanent and complete loss of gene function.- Allows for the study of null phenotypes. | - Irreversible.- Potential for off-target mutations.[16]- Can be lethal if the gene is essential.[17][18] | [16][17][18][19][20] |
| Parameter | Pharmacological Inhibition (HDAC1/2 selective inhibitors) | Genetic Inhibition (siRNA/shRNA knockdown of HDAC2) | Genetic Inhibition (CRISPR-Cas9 knockout of HDAC2) | Supporting Evidence |
| Effect on Cell Growth/Apoptosis | Induction of apoptosis and cell cycle arrest in cancer cells. | Inhibition of proliferation and induction of apoptosis in hepatocellular carcinoma cells.[9] | Disruption of HDAC2 can impact cell proliferation and survival.[17] | [8][12][14] |
| Compensatory Mechanisms | Not directly applicable, but inhibition of one HDAC may lead to altered activity of others in a complex. | Knockdown of HDAC2 can lead to upregulation of HDAC1.[21] | Knockout of HDAC2 can be compensated for by HDAC1 in some contexts.[16][18] | [16][18][21] |
| In Vivo Phenotypes | Can replicate some aspects of genetic knockout phenotypes, but with potential for broader effects due to off-targeting or incomplete inhibition. | Ameliorates morphological abnormalities and improves synaptic plasticity in a mouse model of Alzheimer's disease.[22] | Germline knockout can be lethal or lead to developmental defects (e.g., cardiac abnormalities).[2] Conditional knockout allows for tissue-specific and temporal control of gene deletion.[21][23] | [2][21][22][23] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are outlines of key protocols used to assess and compare pharmacological and genetic inhibition of HDAC2.
HDAC2 Enzymatic Activity Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of purified HDAC2.
-
Principle: A fluorogenic or luminogenic substrate containing an acetylated lysine residue is incubated with recombinant HDAC2 enzyme in the presence or absence of an inhibitor. Deacetylation of the substrate allows for cleavage by a developer enzyme, releasing a fluorescent or luminescent signal that is proportional to HDAC2 activity.[24][25][26][27]
-
Materials:
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a microplate, add the HDAC assay buffer, recombinant HDAC2 enzyme, and the test compound or vehicle.
-
Incubate briefly to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction and add the developer enzyme.
-
Incubate for a short period to allow for signal development.
-
Measure the fluorescence or luminescence using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value of the compound.
-
Western Blotting for HDAC2 Protein Quantification
This technique is used to measure the reduction in HDAC2 protein levels following genetic inhibition.
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with an antibody specific for HDAC2. A secondary antibody conjugated to an enzyme or fluorophore is then used for detection.
-
Materials:
-
Cell lysates from cells treated with siRNA, shRNA, or CRISPR-Cas9 targeting HDAC2, and control cells.
-
Primary antibody specific for HDAC2.
-
Loading control primary antibody (e.g., GAPDH, β-actin).
-
HRP- or fluorophore-conjugated secondary antibody.
-
Chemiluminescent substrate or fluorescence imaging system.
-
-
Procedure:
-
Lyse cells and determine protein concentration.
-
Denature protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-HDAC2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the secondary antibody.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate or fluorescence imager.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
-
Quantify band intensities to determine the percentage of HDAC2 knockdown.
-
Chromatin Immunoprecipitation (ChIP) followed by Sequencing (ChIP-seq)
ChIP-seq is used to identify the genomic loci where HDAC2 is bound, providing insights into its target genes. This can be performed in the presence or absence of an inhibitor or following genetic knockdown.
-
Principle: Cells are treated with formaldehyde to cross-link proteins to DNA. The chromatin is then sheared, and an antibody against HDAC2 is used to immunoprecipitate the HDAC2-DNA complexes. The DNA is then purified and sequenced to identify the binding sites.[28][29][30]
-
Materials:
-
Cells treated with a pharmacological inhibitor, genetic inhibitor, or respective controls.
-
Formaldehyde for cross-linking.
-
Lysis and sonication buffers.
-
ChIP-grade anti-HDAC2 antibody.
-
Protein A/G magnetic beads.
-
Wash buffers and elution buffer.
-
Reagents for reverse cross-linking and DNA purification.
-
Next-generation sequencing platform.
-
-
Procedure:
-
Cross-link proteins to DNA with formaldehyde in live cells.
-
Lyse the cells and isolate the nuclei.
-
Sonify the chromatin to shear the DNA into small fragments (200-500 bp).
-
Pre-clear the chromatin with magnetic beads.
-
Immunoprecipitate HDAC2-DNA complexes using an anti-HDAC2 antibody and magnetic beads.
-
Wash the beads to remove non-specifically bound chromatin.
-
Elute the immunoprecipitated chromatin from the beads.
-
Reverse the cross-links by heating.
-
Purify the DNA.
-
Prepare a DNA library and perform high-throughput sequencing.
-
Analyze the sequencing data to identify HDAC2 binding peaks and associated genes.[31][32]
-
Genetic Inhibition Protocols
-
siRNA-mediated Knockdown (Transient):
-
Design or purchase validated siRNAs targeting HDAC2.[11]
-
Culture cells to the appropriate confluency.
-
Transfect the cells with the HDAC2 siRNA or a non-targeting control siRNA using a suitable transfection reagent.[13]
-
Incubate the cells for 48-72 hours.
-
Harvest the cells for downstream analysis (e.g., Western blotting, RT-qPCR, phenotypic assays).[9]
-
-
shRNA-mediated Knockdown (Stable):
-
Clone an shRNA sequence targeting HDAC2 into a lentiviral or retroviral vector. These vectors often contain a selectable marker.[13]
-
Produce viral particles by transfecting the vector into a packaging cell line.
-
Transduce the target cells with the viral particles.
-
Select for successfully transduced cells using the appropriate selection agent (e.g., puromycin).
-
Expand the stable cell line and verify HDAC2 knockdown.
-
-
CRISPR-Cas9-mediated Knockout (Permanent):
-
Design a guide RNA (gRNA) that targets a specific exon of the HDAC2 gene.
-
Clone the gRNA into a vector that also expresses the Cas9 nuclease.[16]
-
Deliver the CRISPR-Cas9 system into the target cells via transfection or viral transduction.[19]
-
Isolate single-cell clones and expand them.
-
Screen the clones for mutations in the HDAC2 gene (e.g., by sequencing) and confirm the absence of HDAC2 protein by Western blotting.[16]
-
Mandatory Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows related to the comparison of pharmacological and genetic inhibition of HDAC2.
References
- 1. HDACs and HDAC Inhibitors in Cancer Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone deacetylase 2 selective inhibitors: A versatile therapeutic strategy as next generation drug target in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The emergence of specific HDAC inhibitors and their clinical efficacy in the treatment of hematologic malignancies and breast cancer - MedCrave online [medcraveonline.com]
- 6. researchgate.net [researchgate.net]
- 7. ashpublications.org [ashpublications.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Antitumor effects in hepatocarcinoma of isoform-selective inhibition of HDAC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. siRNA vs shRNA - applications and off-targeting | siTOOLs Biotech Blog [sitoolsbiotech.com]
- 11. scbt.com [scbt.com]
- 12. Pharmacological or transcriptional inhibition of both HDAC1 and 2 leads to cell cycle blockage and apoptosis via p21Waf1/Cip1 and p19INK4d upregulation in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biocompare.com [biocompare.com]
- 14. Selective Inhibition of HDAC1 and HDAC2 as a Potential Therapeutic Option for B-ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Histone deacetylase enzyme silencing using shRNAs enhances radiosensitivity of SW579 thyroid cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CRISPR-mediated HDAC2 disruption identifies two distinct classes of target genes in human cells | PLOS One [journals.plos.org]
- 17. researchgate.net [researchgate.net]
- 18. A single allele of Hdac2 but not Hdac1 is sufficient for normal mouse brain development in the absence of its paralog - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inhibition of histone deacetylase 1 (HDAC1) and HDAC2 enhances CRISPR/Cas9 genome editing - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Histone deacetylase knockouts modify transcription, CAG instability and nuclear pathology in Huntington disease mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Histone Deacetylase 2 Knockdown Ameliorates Morphological Abnormalities of Dendritic Branches and Spines to Improve Synaptic Plasticity in an APP/PS1 Transgenic Mouse Model [frontiersin.org]
- 23. 022625 - Strain Details [jax.org]
- 24. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 25. High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays - PMC [pmc.ncbi.nlm.nih.gov]
- 26. bpsbioscience.com [bpsbioscience.com]
- 27. HDAC-Glo™ I/II Assays [promega.com]
- 28. Histone deacetylase inhibitor-based chromatin precipitation for identification of targeted genomic loci - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Cross-linking ChIP-seq protocol | Abcam [abcam.com]
- 31. ChIP-seq Profiling Identifies Histone Deacetylase 2 Targeting Genes Involved in Immune and Inflammatory Regulation Induced by Calcitonin Gene-Related Peptide in Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
The Redundancy of Targeting a Missing Link: Evaluating BRD6688 in HDAC2 Knockout Mouse Models
A comprehensive analysis for researchers and drug development professionals reveals a critical consideration when designing experiments involving the selective HDAC2 inhibitor, BRD6688, in the context of HDAC2 knockout mouse models. The fundamental principle of pharmacological intervention dictates that a drug requires its target to exert an effect. In a global HDAC2 knockout mouse, the intended target of this compound is absent, rendering the compound's primary mechanism of action moot. However, in conditional or cell-type-specific knockout models, or for investigating potential off-target effects, the use of this compound can still hold scientific value.
This guide provides a comparative overview of this compound and alternative compounds, supported by experimental data, to aid researchers in selecting the appropriate tools for their studies in the context of HDAC2 function and dysfunction.
This compound: A Kinetically Selective HDAC2 Inhibitor
This compound is a potent and selective inhibitor of histone deacetylase 2 (HDAC2), an enzyme that plays a crucial role in regulating gene expression, synaptic plasticity, and memory formation.[1] It exhibits kinetic selectivity, meaning it has a longer residence time on HDAC2 compared to the highly homologous HDAC1, leading to a sustained inhibition of its target. In preclinical studies, this compound has demonstrated the ability to cross the blood-brain barrier and rescue memory deficits in a mouse model of neurodegeneration (CK-p25 mice) by increasing histone acetylation, specifically at H4K12 and H3K9.[1]
The Paradox of Using this compound in Global HDAC2 Knockout Mice
A global HDAC2 knockout mouse lacks the HDAC2 protein throughout its body. Therefore, administering this compound, a compound designed to inhibit HDAC2, would be expected to have no direct effect mediated by its intended target. The primary scientific rationale for such an experiment would be to investigate potential off-target effects of this compound.
However, the scenario changes with conditional HDAC2 knockout models, where HDAC2 is deleted only in specific cell types or at a particular developmental stage. In these models, this compound could be used to inhibit HDAC2 activity in the remaining cells where the gene is still expressed.
A key study highlighted that the fear memory-reducing effects of this compound were absent in mice with a conditional knockout of HDAC2 in parvalbumin-positive (PV+) interneurons, strongly suggesting that HDAC2 in these specific neurons is the relevant target for the compound's observed effects.[2]
Performance Comparison: this compound vs. Alternative Compounds
Given the limitations of using this compound in global HDAC2 knockout models, researchers often turn to other pharmacological tools to modulate histone acetylation or related pathways. The following tables summarize the performance of this compound in a relevant disease model and compare it with alternative compounds.
Table 1: Performance of this compound in a Neurodegeneration Mouse Model
| Compound | Mouse Model | Dosage & Administration | Key Findings | Reference |
| This compound | CK-p25 (neurodegeneration) | 10 mg/kg, intraperitoneal | Rescued memory deficits in contextual fear conditioning; Increased H4K12 and H3K9 histone acetylation in the hippocampus. | [1] |
Table 2: Performance of Alternative Compounds in Relevant Mouse Models
| Compound | Target(s) | Mouse Model | Dosage & Administration | Key Findings | Reference |
| SAHA (Vorinostat) | Pan-HDAC inhibitor | HDAC2 overexpressing mice | Chronic treatment | Improved impaired learning and decreased synapse number. Effects were absent in HDAC2 deficient mice. | [3] |
| CI-994 | HDAC1, 2, 3 inhibitor | Wild-type mice (fear extinction model) | Not specified | Upregulated neuroplasticity-related genes; Efficacious in fear extinction models. | [1] |
| RGFP966 | Selective HDAC3 inhibitor | N171-82Q (Huntington's disease) | 10 and 25 mg/kg, subcutaneous | Improved motor deficits; Neuroprotective effects on striatal volume. | [4] |
Experimental Protocols
This compound Treatment in CK-p25 Mice (Contextual Fear Conditioning)
-
Animals: CK-p25 transgenic mice and wild-type littermates were used.
-
Drug Preparation: this compound was formulated for intraperitoneal injection.[5]
-
Treatment: Mice were administered this compound (10 mg/kg) or vehicle.
-
Behavioral Testing: Contextual fear conditioning was performed. Mice were placed in a novel chamber and received a mild foot shock. Memory was assessed by measuring freezing behavior when re-exposed to the same chamber 24 hours later.
-
Biochemical Analysis: Following behavioral testing, hippocampal tissue was collected for Western blot analysis to measure levels of acetylated H3K9 and H4K12.
SAHA Treatment in HDAC2 Overexpressing Mice
-
Animals: Mice overexpressing HDAC2 in neurons and HDAC2 deficient mice were used.
-
Treatment: Mice received chronic treatment with SAHA.
-
Behavioral and Cellular Analysis: Learning was assessed using behavioral paradigms. Synapse number was quantified in relevant brain regions.[3]
Visualizing the Logic and Pathways
To clarify the experimental logic and the underlying biological pathways, the following diagrams are provided.
Caption: Logical flow of using this compound in wild-type vs. HDAC2 knockout mice.
Caption: Signaling pathway of HDAC2 inhibition by this compound.
Caption: General experimental workflow for testing this compound in a mouse model.
References
- 1. Kinetically selective inhibitors of histone deacetylase 2 (HDAC2) as cognition enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Histone Deacetylase (HDAC) Inhibitors - Emerging Roles in Neuronal Memory, Learning, Synaptic Plasticity and Neural Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Effects of Pharmacological Inhibition of Histone Deacetylase 3 (HDAC3) in Huntington’s Disease Mice | PLOS One [journals.plos.org]
- 5. medchemexpress.com [medchemexpress.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
